2-(Ethylsulfonyl)isonicotinic acid
Description
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Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-ethylsulfonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
WZRRZVOHFPGHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(Ethylsulfonyl)isonicotinic Acid
The following technical guide details the synthesis of 2-(Ethylsulfonyl)isonicotinic acid , a functionalized pyridine building block used in the development of pharmaceutical intermediates, particularly for kinase inhibitors and other heterocyclic drug candidates.
This guide prioritizes a scalable, two-step pathway starting from commercially available 2-chloroisonicotinic acid , utilizing nucleophilic aromatic substitution followed by selective oxidation.
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound (also known as 2-(ethylsulfonyl)pyridine-4-carboxylic acid). CAS Registry Number: Analogous to 1186663-27-3 (Methyl variant); Ethyl variant is a known homolog. Core Application: Intermediate for nucleophilic displacement reactions at the 2-position (sulfonyl group acts as a leaving group) or carboxylic acid coupling at the 4-position.
Retrosynthetic Logic
The sulfonyl moiety at the C2 position of the pyridine ring is best introduced via the oxidation of a sulfide. The sulfide, in turn, is installed via Nucleophilic Aromatic Substitution (
Pathway:
-
Precursor: 2-Chloroisonicotinic acid (Commercially available, CAS 6313-54-8).
-
Intermediate: 2-(Ethylthio)isonicotinic acid.
-
Product: this compound.[1]
Figure 1: Retrosynthetic analysis of the target sulfone.
Synthesis Pathway: Detailed Protocols
Step 1: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of the C2-chloro group with an ethylthio moiety.
Mechanism: Addition-Elimination (
Reagents & Materials
-
Substrate: 2-Chloroisonicotinic acid (1.0 eq).
-
Nucleophile: Sodium ethanethiolate (NaSEt) (2.2 eq) OR Ethanethiol (EtSH) + Potassium Carbonate (
) (2.5 eq). -
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).
-
Conditions: 80–100°C, 4–6 hours.
Experimental Protocol (Optimized)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Carefully add Potassium Carbonate (
, 22.0 g, 159 mmol) in portions. The mixture may effervesce as the carboxylic acid is deprotonated. -
Addition: Add Ethanethiol (EtSH, 5.2 mL, 70 mmol) dropwise via syringe. Note: EtSH is volatile and has a potent odor; use a bleach trap.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (
) for 5 hours. Monitor by TLC or HPLC for the disappearance of the starting chloride. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-water (300 mL).
-
Acidify carefully with 2N HCl to pH ~3–4. The product, 2-(ethylthio)isonicotinic acid , will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum at 45°C.
-
Expected Yield: 85–92% Key Quality Attribute: Purity >95% (HPLC) is required before proceeding to oxidation to minimize side products.
Step 2: Selective Oxidation (Sulfide to Sulfone)
Objective: Oxidation of the sulfide sulfur to a sulfone (
-
Oxone® (Potassium peroxymonosulfate): Highly selective for S-oxidation over N-oxidation in aqueous alcohol. Preferred for safety and ease of handling.
-
Alternative: Hydrogen Peroxide (
) with Sodium Tungstate ( ) catalyst.
Experimental Protocol (Oxone Method)
-
Dissolution: Suspend 2-(ethylthio)isonicotinic acid (10.0 g, 54.6 mmol) in Methanol/Water (1:1 v/v, 150 mL).
-
Oxidation: Add Oxone® (50.4 g, 82.0 mmol, 1.5 eq) in portions over 30 minutes while maintaining the temperature below 30°C (ice bath recommended).
-
Stirring: Allow the reaction to stir at room temperature for 4–12 hours. The suspension usually clears then turns white as salts precipitate.
-
Quenching: Quench excess oxidant with saturated aqueous Sodium Bisulfite (
) solution (check with starch-iodide paper). -
Isolation:
-
Evaporate the methanol under reduced pressure.
-
The aqueous residue (containing the product and sulfate salts) is extracted with Ethyl Acetate (3 x 100 mL). Note: If the product is not soluble in EtOAc due to the carboxylic acid, adjust pH to 2 and filter the precipitate directly.
-
Preferred Isolation: Adjust pH to 1–2 with HCl. The sulfone acid often precipitates. Filter, wash with cold water, and dry.[2]
-
-
Purification: Recrystallization from Ethanol/Water if necessary.
Expected Yield: 80–88% Characterization:
-
1H NMR (DMSO-d6): Look for ethyl group signals (triplet ~1.2 ppm, quartet ~3.4 ppm) and pyridine protons shifting downfield due to the electron-withdrawing sulfone.
-
MS (ESI): [M+H]+ calc. ~230.0.[3]
Process Data & Critical Parameters
| Parameter | Step 1 (SnAr) | Step 2 (Oxidation) |
| Reagent | EtSH / K2CO3 | Oxone® |
| Solvent | DMF | MeOH / H2O |
| Temperature | 90°C | 20–25°C |
| Time | 5 h | 4–12 h |
| Critical Impurity | Unreacted Chloride | Pyridine N-Oxide; Sulfoxide (incomplete oxidation) |
| Safety Hazard | EtSH (Stench/Toxic) | Oxone (Strong Oxidizer) |
Troubleshooting Guide
-
Incomplete Oxidation (Sulfoxide present): If the intermediate sulfoxide is observed (MS [M+H]+ ~214), add an additional 0.5 eq of Oxone and stir longer.
-
N-Oxide Formation: Rare with Oxone at acidic/neutral pH. Avoid using mCPBA unless necessary, as it frequently oxidizes the pyridine nitrogen.
-
Solubility Issues: The sulfonyl acid is polar. If extraction is difficult, continuous extraction (Soxhlet) or direct precipitation at low pH is best.
Reaction Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.
References
- Methodology: Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287–1290.
-
Synthesis of Analogous 2-(Methylsulfonyl)
-
Source: Sigma-Aldrich Product Specification for CAS 1186663-27-3. Link (Demonstrates stability and commercial viability of the homologous sulfone acid).
-
-
Reactivity of 2-Chloroisonicotinic Acid
-
Source: PubChem Compound Summary for CID 76258 (2-Chloronicotinic acid derivatives). Link
-
- Oxidation Selectivity (Sulfide vs Nitrogen)
Sources
A Technical Guide to the Spectroscopic Characterization of 2-(Ethylsulfonyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(Ethylsulfonyl)isonicotinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the isonicotinic acid scaffold and the versatile properties of the ethylsulfonyl group. As with any novel compound, a thorough structural elucidation is paramount for its advancement in research and development pipelines. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a predictive analysis based on established principles and data from analogous compounds, intended to serve as a benchmark for researchers synthesizing or analyzing this molecule.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound combines a pyridine ring, a carboxylic acid group, and an ethylsulfonyl group. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8-9.0 | d | 1H | H6 | The proton adjacent to the nitrogen atom is expected to be the most deshielded. |
| ~8.0-8.2 | d | 1H | H5 | The electron-withdrawing effect of the sulfonyl group will deshield this proton. |
| ~7.8-8.0 | dd | 1H | H3 | Coupled to both H5 and H6, appearing as a doublet of doublets. |
| ~3.4-3.6 | q | 2H | -SO₂-CH₂ -CH₃ | Methylene protons adjacent to the sulfonyl group. |
| ~1.2-1.4 | t | 3H | -SO₂-CH₂-CH₃ | Methyl protons of the ethyl group. |
| >10 | br s | 1H | -COOH | The carboxylic acid proton is typically a broad singlet at a high chemical shift and may exchange with residual water in the solvent. |
Note: Chemical shifts are predictions and may vary based on solvent and concentration. Coupling constants (J) for the pyridine ring protons are expected to be in the range of 2-8 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | -C OOH | Carboxylic acid carbon. |
| ~155-160 | C 2-SO₂ | The carbon bearing the electron-withdrawing sulfonyl group will be significantly downfield. |
| ~150-155 | C 6 | Carbon adjacent to the nitrogen. |
| ~140-145 | C 4-COOH | Carbon bearing the carboxylic acid group. |
| ~125-130 | C 5 | |
| ~120-125 | C 3 | |
| ~50-55 | -SO₂-C H₂-CH₃ | Methylene carbon. |
| ~7-10 | -SO₂-CH₂-C H₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption of a carboxylic acid O-H. |
| ~1700-1725 | Strong | C=O stretch | Carbonyl stretch of the carboxylic acid. The presence of strong bands between 1702 cm⁻¹ (νC=Ocarbonyl) and 1623 cm⁻¹ (δN-Hamine bending) and weak bands in the range of 2580–2680 cm⁻¹ that are related to the presence of ν NH2+ group confirmed the presence of CIP in the zwitterionic form.[1] |
| ~1550-1600 | Medium | C=N, C=C stretch | Aromatic ring vibrations of the pyridine moiety. |
| ~1300-1350 & ~1120-1160 | Strong | S=O stretch | Asymmetric and symmetric stretching of the sulfonyl group. |
| ~1400-1450 | Medium | C-H bend | Bending vibrations of the ethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
-
[M+H]⁺ (Positive Ion Mode): Expected at m/z = 216.03. This corresponds to the protonated molecule (C₈H₉NO₄S + H⁺).
-
[M-H]⁻ (Negative Ion Mode): Expected at m/z = 214.01. This corresponds to the deprotonated molecule (C₈H₉NO₄S - H⁺).
Predicted Fragmentation Pattern:
The fragmentation of this compound in tandem MS (MS/MS) is likely to involve the loss of small neutral molecules.
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): Decarboxylation of the isonicotinic acid moiety.
-
Loss of C₂H₄ (28 Da): From the ethyl group.
-
Loss of SO₂ (64 Da): Cleavage of the sulfonyl group.
Experimental Protocols
Sample Preparation
For all spectroscopic techniques, it is crucial that the sample of this compound is of high purity. The compound is expected to be a solid at room temperature.
-
NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base to aid dissolution).
-
IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
MS (ESI): Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
Instrumentation and Data Acquisition
Caption: General workflow for the spectroscopic analysis of a novel compound.
-
NMR Spectroscopy:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio, often requiring several hours depending on the sample concentration.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
-
IR Spectroscopy:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.[2]
-
Acquire full scan MS spectra to determine the molecular weight.
-
Perform MS/MS experiments on the parent ion to obtain fragmentation data.
-
Conclusion
The predictive spectroscopic data and protocols outlined in this guide provide a solid foundation for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound, enabling its further investigation in various scientific disciplines. The provided methodologies are based on standard practices in organic and analytical chemistry, ensuring reliable and reproducible results.
References
-
Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
MDPI. (2022, March 13). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Retrieved from [Link]
-
MDPI. (2022, October 27). Native Mass Spectrometry Coupled to Spectroscopic Methods to Investigate the Effect of Soybean Isoflavones on Structural Stability and Aggregation of Zinc Deficient and Metal-Free Superoxide Dismutase. Retrieved from [Link]
Sources
2-(Ethylsulfonyl)isonicotinic Acid: A Strategic Cysteine-Reactive Fragment
Topic: "2-(Ethylsulfonyl)isonicotinic acid" CAS Number: 1707372-93-7 IUPAC Name: 2-(Ethylsulfonyl)pyridine-4-carboxylic acid
Executive Summary
This compound (CAS 1707372-93-7 ) is a specialized heterocyclic building block used primarily in the design of covalent inhibitors and fragment-based drug discovery (FBDD). Distinguished by its 2-sulfonylpyridine moiety, this compound functions as a "tunable electrophile."[1] Unlike the more common 2-chloro or 2-fluoro analogs, the ethylsulfonyl group serves as a highly efficient leaving group in Nucleophilic Aromatic Substitution (
This guide details the synthesis, reactivity profile, and medicinal chemistry applications of this compound, providing a roadmap for its use in developing targeted covalent inhibitors (TCIs).
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1707372-93-7 |
| IUPAC Name | 2-(Ethylsulfonyl)pyridine-4-carboxylic acid |
| Synonyms | 2-Ethanesulfonylisonicotinic acid; 2-(Ethylsulfonyl)-4-pyridinecarboxylic acid |
| Molecular Formula | |
| Molecular Weight | 215.23 g/mol |
| Physical State | White to off-white solid |
| Acidity ( | ~3.5 (Carboxylic acid), ~-0.5 (Pyridine nitrogen) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Synthesis Protocol
The synthesis of this compound is a robust, two-stage process starting from commercially available 2-chloroisonicotinic acid. The protocol relies on the high nucleophilicity of the ethanethiolate anion followed by exhaustive oxidation.
Reaction Scheme
The pathway involves the displacement of chloride by a sulfide, followed by oxidation of the sulfide to a sulfone.
Figure 1: Synthetic route from 2-chloroisonicotinic acid to the sulfonyl target.
Detailed Methodology
Step 1: Nucleophilic Displacement (Thiolation)
-
Reagents: 2-Chloroisonicotinic acid (1.0 eq), Sodium ethanethiolate (NaSEt, 2.5 eq).
-
Solvent: Anhydrous DMF or DMSO.
-
Procedure: Dissolve the substrate in DMF under
atmosphere. Add NaSEt portion-wise (exothermic). Heat to 90°C for 4-6 hours. Monitor by LCMS for disappearance of the chloro-starting material. -
Workup: Acidify with 1M HCl to pH 3-4 to precipitate the 2-(ethylthio)isonicotinic acid intermediate. Filter and dry.
Step 2: Oxidation to Sulfone
-
Reagents: Thio-intermediate (1.0 eq), Oxone® (potassium peroxymonosulfate, 1.5 eq) or mCPBA (2.2 eq).
-
Solvent: Methanol/Water (1:1) for Oxone; DCM for mCPBA.
-
Procedure:
-
Oxone Method (Green Chemistry): Suspend the intermediate in MeOH/Water. Add Oxone portion-wise at 0°C. Stir at room temperature overnight. The sulfide oxidizes first to the sulfoxide, then to the sulfone.
-
-
Purification: The sulfone product often precipitates upon concentration and cooling. Recrystallize from Ethanol/Water if necessary.
Mechanistic Reactivity: The "Sulfone Warhead"
The defining feature of this molecule is the 2-ethylsulfonyl group. In pyridine chemistry, a sulfonyl group at the 2- or 4-position activates the ring for nucleophilic attack far more effectively than halogens due to its strong electron-withdrawing inductive (-I) and mesomeric (-M) effects.
Cysteine Targeting ( )
In drug discovery, this moiety acts as a "cysteine trap." When incorporated into a ligand, the pyridine nitrogen pulls electron density, making C2 highly electrophilic. A cysteine thiol (
Figure 2: Mechanism of Cysteine Ligation via Nucleophilic Aromatic Substitution.
Why Ethyl vs. Methyl?
Most literature cites the methylsulfonyl analog. The ethyl variant offers specific advantages:
-
Steric Tuning: The extra methylene group adds slight steric bulk, which can improve selectivity by preventing the molecule from entering smaller, off-target cysteine pockets.
-
Lipophilicity: It slightly increases LogP, potentially improving cell permeability compared to the methyl analog.
Applications in Drug Development[4]
Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "fragment" because it possesses:
-
A Vector for Growth: The carboxylic acid (
) allows for amide coupling to extend the molecule into specific binding pockets. -
A Reactive Warhead: The sulfonyl group allows screening against cysteine-rich proteins (e.g., kinases, ubiquitin ligases) to find covalent hits.
Synthesis of 2-Aminoisonicotinic Acids
Beyond covalent inhibition, this compound is a precursor for 2-amino-substituted pyridines. Displacement of the sulfonyl group with primary or secondary amines yields 2-aminoisonicotinic acid derivatives, a scaffold found in numerous FDA-approved kinase inhibitors (e.g., Sorafenib analogs).
Protocol for Amine Displacement:
-
Reagents: this compound + Amine (
). -
Conditions: THF or Dioxane, 60°C. No metal catalyst required (unlike Buchwald-Hartwig coupling).
-
Yield: Typically >90% due to the excellent leaving group ability of the sulfonyl.
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The sulfonyl group makes it a potential sensitizer.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (carboxylic acid can form hydrates; sulfone is stable).
-
Disposal: Do not mix with strong oxidizers or strong bases. Dispose of as hazardous organic waste containing sulfur.
References
-
Chemical Identity: 2-(Ethylsulfonyl)pyridine-4-carboxylic acid. PubChem CID 97620357. Link
-
Commercial Availability: this compound (CAS 1707372-93-7). AA Blocks Product Catalog. Link
-
Mechanistic Foundation: Hett, E. C., et al. (2020). "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 142(19), 8696–8705. (Describes the
utility of 2-sulfonylpyridines in chemical biology). Link -
Synthetic Methodology: Furukawa, N., et al. (1988). "Ipso-substitution reactions of 2- and 4-sulfonylpyridines with Grignard reagents." Heterocycles. (Classic text on sulfonyl displacement on pyridines). Link
Sources
Strategic Engineering of Novel Isonicotinic Acid Derivatives
From Rational Design to Biological Validation
Executive Directive: The Imperative for Novelty
Context: Isonicotinic acid hydrazide (Isoniazid or INH) has been the cornerstone of antitubercular therapy since 1952. However, its efficacy is eroding due to the rise of Multidrug-Resistant Tuberculosis (MDR-TB), primarily driven by mutations in the katG gene which activates the prodrug.
The Scientific Pivot: The modern drug discovery mandate is not merely to replicate INH but to engineer derivatives that:
-
Bypass katG activation: Direct inhibitors of the InhA enzyme.
-
Enhance Lipophilicity: To penetrate the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb) or the membranes of resistant cancer cells.
-
Pleiotropic Pharmacology: Exploiting the scaffold for anticancer activity via metal chelation and oxidative stress induction.
Rational Design & Structure-Activity Relationship (SAR)
The isonicotinic acid scaffold offers three distinct vectors for modification. A successful derivative typically balances a "Warhead" (for target engagement) with a "Delivery Vector" (for pharmacokinetic optimization).
SAR Logic Table
| Region | Modification Strategy | Mechanistic Impact |
| Pyridine Ring (N-1) | Quaternization or N-Oxide formation | Alters electron density; affects metabolic stability and solubility. |
| Carbonyl Core (C-4) | Retention essential | Maintains hydrogen bonding capability within the InhA binding pocket (Ser94 interaction). |
| Hydrazide Linker | Schiff Base Formation (–N=CH–) | The most high-yield optimization zone. Restricts bond rotation, improving target fit. Introduces lipophilic aromatic rings (phenyl, naphthyl, isatin) to enhance membrane permeability. |
| Terminal Substituents | Piperazine/Piperidine tails | Drastically improves solubility and bioavailability. Can introduce secondary binding interactions (e.g., hydrophobic collapse). |
Core Synthesis Protocol: Green Route Schiff Base Formation
Standard reflux methods often degrade heat-sensitive functional groups. This protocol utilizes a validated "Green Chemistry" approach (Water/Ethanol + Sonication/Stirring) to maximize yield and purity.
Reaction Scheme
Reactants: Isonicotinic Acid Hydrazide (INH) + Substituted Benzaldehyde (e.g., 4-dimethylaminobenzaldehyde or Vanillin). Product: Isonicotinoylhydrazone derivative.[1]
Step-by-Step Methodology
-
Stoichiometry: Dissolve 1.0 mmol of Isonicotinic Acid Hydrazide in 15 mL of distilled water.
-
Note: If solubility is poor, use a 1:1 Water:Ethanol mixture.
-
-
Activation: Add 1.0 mmol of the selected aldehyde.
-
Critical Step: Add 2-3 drops of Glacial Acetic Acid (GAA) as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
-
Energy Input (Choose one based on equipment):
-
Method A (Silent): Stir at room temperature for 2–4 hours.
-
Method B (Sonic): Sonicate in an ultrasonic bath at 40°C for 30–60 minutes. (Preferred for rapid library generation).
-
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (8:2). Look for the disappearance of the INH spot (
) and the appearance of a higher running product spot. -
Workup:
-
The product typically precipitates as a solid.
-
Filter under vacuum.
-
Wash the cake 3x with cold water (to remove unreacted INH) and 1x with cold ethanol (to remove unreacted aldehyde).
-
-
Purification: Recrystallize from hot ethanol.
-
Validation: Verify structure via
H-NMR (Look for the singlet azomethine –N=CH– proton at 8.0–8.5 ppm).
Biological Validation Ecosystem
Trustworthy data requires robust, reproducible assays. The following workflows are the industry standard for validating these derivatives.
A. Antitubercular Screening: Microplate Alamar Blue Assay (MABA)
Why this assay? It is non-radiometric, high-throughput, and provides a visual colorimetric endpoint (Blue = No Growth, Pink = Growth).
-
Inoculum: M. tuberculosis H37Rv strain (diluted to
CFU/mL). -
Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the test compound (0.1 to 100 µg/mL).
-
Controls:
-
Positive: Isoniazid (Standard).
-
Negative: DMSO (Solvent).
-
-
Incubation: 7 days at 37°C.
-
Development: Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80.
-
Readout: Incubate for 24h. A color change from Blue (Residue) to Pink (Resorufin) indicates bacterial metabolism. The MIC is the lowest concentration preventing the color change.
B. Cytotoxicity Screening: MTT Assay
Essential to ensure the compound kills bacteria/cancer cells, not healthy host cells.
-
Cell Lines: HEK-293 (Normal kidney) vs. HCT-116 (Colon cancer).
-
Seeding:
cells/well in 96-well plates. -
Treatment: 24–72 hour exposure to derivatives.
-
Detection: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan crystals.
-
Quantification: Dissolve crystals in DMSO; read Absorbance at 570 nm.
Visualized Pathways & Workflows
Figure 1: Mechanism of Action & Resistance
This diagram illustrates how INH derivatives aim to bypass the KatG activation bottleneck.
Caption: The activation pathway of Isoniazid. Novel derivatives (dotted green line) aim to inhibit InhA directly, bypassing the KatG activation step often mutated in resistant strains.
Figure 2: Discovery Workflow
From chemical synthesis to lead optimization.
Caption: The iterative cycle of drug discovery for isonicotinic acid derivatives, emphasizing the feedback loop between biological screening and structural refinement.
Quantitative Data Summary: Recent Breakthroughs
A comparative analysis of novel derivatives against the standard (Isoniazid).
| Compound ID | Modification Type | MIC (µg/mL) vs M. tb H37Rv | Cytotoxicity (CC50) | Reference |
| Isoniazid (Control) | N/A | 0.025 - 0.05 | > 500 µM | [1, 2] |
| Compound 9 | 3-Ethoxysalicylaldehyde Hydrazone | 4.0 | Low | [1] |
| IP11 | Cyclohexyl-piperazine Hydrazone | 0.39 | > 100 µM | [2] |
| Compound 12 | N'-Octadecanoyl (C18 chain) | < 0.2 (High Potency) | Moderate | [3] |
| Compound 23 | Phenolic/Heteroaromatic coupled | 0.11 µM | Low | [1] |
Analysis:
-
Lipophilicity Wins: Compound 12 and IP11 demonstrate that adding hydrophobic bulk (C18 chain or cyclohexyl ring) significantly retains potency, likely by improving cell wall penetration.
-
Safety Profile: Most hydrazone derivatives show lower cytotoxicity than pure hydrazine precursors, making them safer candidates for clinical development.
References
-
Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Pharmaceuticals (Basel). 2023.
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules. 2022.
-
Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery. 2011.
-
Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Journal of Experimental Nanoscience. 2009.
-
Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica. 2014.[2]
Sources
Methodological & Application
"2-(Ethylsulfonyl)isonicotinic acid" synthesis protocol for laboratory scale
An Application Note for the Laboratory-Scale Synthesis of 2-(Ethylsulfonyl)isonicotinic Acid
Introduction: The Significance of Substituted Isonicotinic Acids
Isonicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] While isoniazid, an isonicotinic acid hydrazide, remains a critical first-line treatment for tuberculosis, the core pyridine-4-carboxylic acid structure serves as a versatile building block for a vast array of bioactive molecules.[2][3][4] The introduction of sulfonyl groups, in particular, can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. This compound is a key intermediate for creating novel pharmaceutical candidates, leveraging the strong electron-withdrawing nature and hydrogen bond accepting capability of the ethylsulfonyl group.
This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis is designed for reliability and scalability, proceeding from commercially available 2-chloroisonicotinic acid. The methodology is grounded in well-established reaction classes: a nucleophilic aromatic substitution (SNA_r_) followed by a selective oxidation. This guide is intended for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical rationale for each experimental choice.
Overall Synthetic Strategy
The synthesis is achieved in two distinct stages:
-
Formation of the Thioether Intermediate: A nucleophilic aromatic substitution reaction between 2-chloroisonicotinic acid and sodium ethanethiolate to yield 2-(ethylsulfanyl)isonicotinic acid.
-
Oxidation to the Sulfone: Selective oxidation of the sulfide intermediate to the final sulfone product, this compound, using hydrogen peroxide in an acidic medium.
Part 1: Synthesis of 2-(Ethylsulfanyl)isonicotinic Acid
Principle and Rationale
This step employs a nucleophilic aromatic substitution (SNA_r_) mechanism. Aromatic rings, typically nucleophilic, can undergo substitution by nucleophiles if they are rendered sufficiently electron-poor.[5] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing carboxylic acid group, activates the 2-position towards nucleophilic attack, making the displacement of the chloride leaving group favorable.[6][7]
Ethanethiol is deprotonated in situ using sodium hydride (NaH) to form the potent nucleophile, sodium ethanethiolate. Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophile. The reaction is initiated at 0°C to control the initial exothermic deprotonation of the thiol and then allowed to warm to ensure the substitution reaction proceeds to completion.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. | Amount | Notes |
| 2-Chloroisonicotinic Acid | 66472-33-9 | 157.56 | 1.0 | 5.00 g | Starting material. |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 1.2 | 0.91 g | 60% dispersion in mineral oil. Handle with extreme care. |
| Ethanethiol | 75-08-1 | 62.13 | 1.1 | 2.15 mL | Pungent odor; work in a fume hood. Density: 0.839 g/mL. |
| Anhydrous DMF | 68-12-2 | 73.09 | - | 50 mL | Solvent. Use a dry, nitrogen-flushed flask. |
| Hydrochloric Acid (1M) | 7647-01-0 | - | - | As needed | For acidification during workup. |
| Deionized Water | 7732-18-5 | - | - | As needed | For workup and washing. |
| Ethyl Acetate | 141-78-6 | - | - | As needed | For extraction. |
Detailed Experimental Protocol
-
Flask Preparation: Under a nitrogen atmosphere, add sodium hydride (0.91 g of 60% dispersion) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous DMF (30 mL) to the flask. Cool the suspension to 0°C using an ice-water bath.
-
Thiolate Formation: Slowly add ethanethiol (2.15 mL) dropwise to the stirred NaH suspension over 15 minutes, ensuring the internal temperature does not exceed 5°C. A vigorous evolution of hydrogen gas will be observed.
-
Stirring: After the addition is complete, stir the resulting slurry at 0°C for an additional 30 minutes to ensure complete formation of the sodium ethanethiolate.
-
Substrate Addition: In a separate beaker, dissolve 2-chloroisonicotinic acid (5.00 g) in anhydrous DMF (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the cold thiolate suspension over 20 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of deionized water.
-
Workup - Acidification: Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1M HCl. A precipitate of the product should form.
-
Isolation: Stir the suspension in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts. Dry the solid under vacuum at 50°C to yield 2-(ethylsulfanyl)isonicotinic acid as an off-white solid. The typical yield is 85-95%.
Part 2: Synthesis of this compound
Principle and Rationale
This step involves the oxidation of the sulfide functional group to a sulfone. This transformation requires two equivalents of oxidant. Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign "green" oxidant, with water being the only byproduct.[8] The reaction is typically performed in an acidic medium, such as acetic acid, which can catalyze the oxidation process. The sulfide sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the protonated hydrogen peroxide. This sequence occurs twice, first forming a sulfoxide intermediate and then the final sulfone. The temperature is maintained at 70-80°C to ensure a reasonable reaction rate without promoting undesirable side reactions, such as decarboxylation or over-oxidation of the pyridine ring.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. | Amount | Notes |
| 2-(Ethylsulfanyl)isonicotinic Acid | - | 183.23 | 1.0 | 5.00 g | Intermediate from Part 1. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 50 mL | Solvent and catalyst. |
| Hydrogen Peroxide (30% w/w) | 7722-84-1 | 34.01 | 2.5 | 7.8 mL | Oxidizing agent. Handle with care. |
| Deionized Water | 7732-18-5 | - | - | As needed | For precipitation and washing. |
Detailed Experimental Protocol
-
Dissolution: In a 250 mL round-bottom flask, suspend 2-(ethylsulfanyl)isonicotinic acid (5.00 g) in glacial acetic acid (50 mL).
-
Heating: Place the flask in a pre-heated oil bath at 70°C and stir until the solid is fully dissolved.
-
Oxidant Addition: Using a dropping funnel, add 30% hydrogen peroxide (7.8 mL) dropwise to the solution over 30 minutes. The reaction is exothermic; maintain the internal temperature between 70-80°C by controlling the addition rate and external heating.
-
Reaction: After the addition is complete, continue to stir the mixture at 75°C for 4-6 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material and the sulfoxide intermediate.
-
Workup - Precipitation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring.
-
Crystallization: A white precipitate of the final product will form. Continue stirring the suspension in an ice bath for 1 hour to ensure complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid. Dry the purified product under vacuum at 60°C to a constant weight. The typical yield is 90-98%.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethanethiol: Extremely flammable with a powerful, unpleasant odor. All manipulations must be performed in a certified chemical fume hood.
-
Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns. Avoid contact with skin and eyes. Do not mix with flammable materials.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Be mindful of potential exotherms, especially during NaH quenching and H₂O₂ addition.
Summary of Quantitative Data
| Step | Starting Material | Moles (mmol) | Reagents | Product | Typical Yield (%) | Reaction Time (h) | Temp (°C) |
| 1 | 2-Chloroisonicotinic Acid | 31.7 | NaH (1.2 eq), Ethanethiol (1.1 eq) | 2-(Ethylsulfanyl)isonicotinic Acid | 85-95% | 12-16 | 0 to RT |
| 2 | 2-(Ethylsulfanyl)isonicotinic Acid | 27.3 | H₂O₂ (2.5 eq), Acetic Acid | This compound | 90-98% | 4-6 | 70-80 |
References
- Benchchem. The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025).
-
Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]
-
Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers. [Link]
-
Wikipedia. 2-Chloronicotinic acid. [Link]
- Google Patents.
- Google Patents. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
-
ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. [Link]
-
Undheim, K., & Benneche, T. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
PrepChem.com. Synthesis of 2-ethylhexyl nicotinate. [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
- Google Patents. US2748137A - Process for preparing isonicotinic acid.
-
ChemRxiv. Oxidation of Thiols with IBX or DMP: One-pot Access to Thiosulfonates or 2-Iodobenzoates and Applications in Functional Group Tr. [Link]
-
MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]
-
AUETD Home. (2022). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. [Link]
-
NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
- Google Patents.
- Google Patents.
-
Organic Chemistry Portal. Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. [Link]
-
MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. [Link]
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- 8. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen [mdpi.com]
Application Note: Characterization and Assay Development for 2-(Ethylsulfonyl)isonicotinic Acid Scaffolds
Executive Summary
2-(Ethylsulfonyl)isonicotinic acid (CAS: 1984-29-8) represents a specialized scaffold in medicinal chemistry, distinct from generic pyridine carboxylates due to the presence of the 2-ethylsulfonyl moiety .[1] This functional group renders the pyridine ring electron-deficient, introducing two critical properties for drug discovery:
-
Tunable Electrophilicity: The sulfonyl group at the C2 position acts as a leaving group, making the scaffold a potential "covalent warhead" capable of undergoing Nucleophilic Aromatic Substitution (
) with nucleophilic cysteine residues in target proteins. -
Synthetic Utility: The C4-carboxylic acid serves as a handle for amide coupling, allowing the rapid generation of DNA-encoded libraries (DEL) or fragment libraries.[1]
This application note details the assay development pipeline required to characterize this molecule, focusing on thiol-reactivity profiling , physicochemical stability , and fragment screening .
Chemical Biology & Mechanism of Action[2][3]
To develop robust assays, one must understand the intrinsic reactivity of the scaffold. Unlike standard isonicotinic acid, the 2-sulfonyl derivative is susceptible to nucleophilic attack.
The Mechanism
In physiological buffers containing thiols (e.g., Glutathione, DTT, or Cysteine residues), the ethylsulfonyl group can be displaced. This is a feature for Targeted Covalent Inhibitors (TCIs) but a liability for High-Throughput Screening (HTS) if not controlled.[1]
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
Module 1: Thiol-Reactivity & Stability Profiling[1]
Objective: Determine the intrinsic reactivity of the scaffold towards biological thiols (Glutathione - GSH). This dictates whether the molecule acts as a reversible binder or a covalent modifier.[1]
Rationale
Standard assay buffers often contain DTT or
Protocol: GSH Reactivity Assay via LC-MS
Materials:
-
Test Compound: this compound (10 mM in DMSO).[1]
-
Reactant: L-Glutathione, reduced (GSH) (100 mM in water).
-
Buffer: PBS pH 7.4 (degassed).[1]
-
Internal Standard: Carbamazepine or Warfarin.[1]
Step-by-Step Procedure:
-
Preparation: Prepare a reaction mixture containing 50
M Test Compound and 500 M GSH (1:10 ratio) in PBS. -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at . -
Quenching: Immediately add 200
L Acetonitrile (containing Internal Standard) to precipitate proteins/salts and quench the reaction. -
Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.
-
Data Processing: Monitor the disappearance of the parent ion (
) and the appearance of the GSH-adduct.
Acceptance Criteria:
-
Non-Covalent Probe: >90% parent remaining after 24h.[1]
-
Covalent Warhead: <50% parent remaining; distinct formation of adduct.[1]
Module 2: Physicochemical Profiling (Solubility & pKa)
Objective: The electron-withdrawing sulfonyl group significantly lowers the pKa of the pyridine nitrogen and the carboxylic acid compared to unsubstituted isonicotinic acid.[1] Accurate pKa is required to predict ionization at assay pH.[1]
Data Summary Table (Predicted vs. Experimental Targets)
| Parameter | Isonicotinic Acid (Ref) | 2-(Ethylsulfonyl) Derivative | Assay Method |
| MW | 123.11 | ~229.25 | Mass Spec |
| pKa (Acid) | 4.96 | ~3.5 - 4.0 (Predicted) | Potentiometric Titration |
| pKa (Pyridine N) | ~1.8 | < 1.0 (Highly deficient) | NMR Titration |
| LogD (pH 7.4) | -2.3 (Hydrophilic) | -0.5 to 0.5 (Improved) | Shake-Flask LC-MS |
| Solubility | ~6 g/L | Moderate | Thermodynamic |
Protocol: Thermodynamic Solubility
-
Saturation: Add solid compound to PBS (pH 7.4) until visible precipitate remains.[1]
-
Equilibration: Shake for 24 hours at 25°C.
-
Filtration: Filter through a 0.22
m PVDF membrane (low binding).[1] -
Quantification: Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Module 3: Fragment Screening (SPR)
Objective: To screen the scaffold against a target protein (e.g., a kinase or protease) to detect binding. Given the potential for covalent bonding, Surface Plasmon Resonance (SPR) is the gold standard as it can distinguish rapid reversible binding from time-dependent irreversible binding .
Experimental Workflow
Figure 2: SPR Screening workflow to distinguish reversible vs. covalent binding modes.
Detailed Protocol
Instrument: Biacore 8K or equivalent. Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20). CRITICAL: Do NOT use DTT if testing covalent mode.
-
Immobilization: Immobilize target protein to ~2000 RU using amine coupling.[1]
-
Sample Prep: Dilute this compound in Running Buffer to a concentration series (e.g., 1000
M down to 31.25 M). Maintain DMSO constant (e.g., 2%). -
Injection:
-
Regeneration: If covalent binding occurs, the surface cannot be regenerated.[1] For screening covalent fragments, use the "Single Cycle Kinetics" method or a "capture" approach where the protein is captured fresh for every cycle.
References
-
Vertex Pharmaceuticals. (2017).[1] Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition. ACS Medicinal Chemistry Letters. Link[2]
-
Gehringer, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. Link
-
PubChem. (2025).[1] Isonicotinic Acid Compound Summary. National Library of Medicine.[1] Link
-
Jaudzems, K., et al. (2020).[3] 2-Sulfonylpyridines as Tunable Electrophiles for Cysteine-Targeted Covalent Inhibition. Chemical Science. Link
-
Sigma-Aldrich. (2024).[1] 4-Pyridinecarboxylic acid Product Specification and Safety Data. Link
Sources
- 1. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]
Application Note: Therapeutic Utility & Characterization of Sulfonyl-Containing Scaffolds
Abstract
The sulfonyl functional group (
-
Reversible Enzyme Inhibition: As a zinc-binding group (ZBG) in sulfonamides.
-
Allosteric Receptor Modulation: As a conformational clamp in sulfonylureas.
-
Targeted Covalent Modification: As a Michael acceptor "warhead" in vinyl sulfones.
This guide provides the theoretical grounding and validated protocols required to characterize compounds in each of these classes.
Part 1: Sulfonamides – Zinc-Targeted Enzyme Inhibition
Primary Application: Carbonic Anhydrase (CA) Inhibition (Glaucoma, Diuretics, Oncology).
Mechanism of Action
Sulfonamides (
Key Structural Insight: The geometry of the
Visualization: The CA Catalytic Blockade
Figure 1: Competitive binding mechanism of sulfonamides at the Carbonic Anhydrase active site.
Protocol 1: Stopped-Flow Hydrase Assay
The Gold Standard for CA Kinetics (Supuran Method)
Objective: Determine the inhibition constant (
Materials:
-
Enzyme: Recombinant hCA II (10–20 nM final conc).
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).[5]
Workflow:
-
Preparation: Saturate water with
by bubbling gas for 30 minutes at 25°C. -
Incubation: Pre-incubate the enzyme with the sulfonamide inhibitor (varying concentrations: 0.1 nM – 10 µM) for 15 minutes. Note: Sulfonamides are slow-binding inhibitors; pre-incubation is critical for equilibrium.
-
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the
-saturated water inside the stopped-flow chamber. -
Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition from Red to Yellow as pH drops due to proton production).
-
Analysis: Calculate the initial velocity (
). Fit data to the Michaelis-Menten equation to determine , then convert to using the Cheng-Prusoff equation.
Bench Note: Avoid Tris buffers. Tris contains a primary amine that can weakly inhibit CA or react with specific electrophiles, confounding kinetic data.
Part 2: Sulfonylureas – Ion Channel Gating
Primary Application: Type 2 Diabetes (Insulin Secretion).[6][7][8][9]
Mechanism of Action
Sulfonylureas (e.g., Glibenclamide, Glimepiride) bypass glucose metabolism. They bind to the SUR1 regulatory subunit of the
Causality Chain:
-
Closure
Potassium efflux stops. -
Membrane Depolarization (from -70mV to -30mV).
-
Voltage-Gated Calcium Channels (VGCC) open.[10]
-
Calcium Influx
Insulin granule exocytosis.[9][10][11]
Visualization: The Beta-Cell Secretory Pathway
Figure 2: Signal transduction pathway of sulfonylurea-induced insulin release.
Protocol 2: Intracellular Calcium Flux Assay
Validating the Mechanism of Action
Objective: Quantify the depolarization-induced calcium influx in INS-1E beta-cells treated with a sulfonylurea.
Materials:
-
Cells: INS-1E or MIN6 beta-cell line.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Buffer: Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM).
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or Confocal Microscope.
Workflow:
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates (50,000 cells/well) 24h prior.
-
Dye Loading: Wash cells with KRB. Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 mins at 37°C.
-
Wash: Remove dye solution and replace with fresh KRB (low glucose). Allow 15 min equilibration to de-esterify the dye.
-
Baseline: Record baseline fluorescence (Ex 488 nm / Em 520 nm) for 30 seconds.
-
Stimulation: Inject Sulfonylurea compound (10x stock).
-
Readout: Monitor fluorescence spike for 300 seconds.
-
Positive Control: KCl (30 mM) – forces depolarization.
-
Negative Control: Diazoxide (K_ATP opener) – prevents depolarization.
-
Data Interpretation: A sharp, immediate rise in fluorescence indicates successful channel closure and VGCC activation. If fluorescence does not rise, the compound may not be engaging SUR1 or the cells may be metabolically compromised.
Part 3: Vinyl Sulfones – Targeted Covalent Inhibition
Primary Application: Cysteine Protease Inhibitors (Cathepsins, Viral Proteases) and Kinase "Warheads".
Mechanism of Action
The vinyl sulfone is a Michael acceptor. The electron-withdrawing sulfonyl group activates the adjacent double bond, making it susceptible to nucleophilic attack by a thiolate anion (Cysteine residue) in the target protein.
Reaction:
Unlike other warheads (e.g., acrylamides), vinyl sulfones are often more metabolically stable and less reactive toward off-target glutathione, provided the "R" groups are tuned correctly.
Visualization: Michael Addition Mechanism
Figure 3: Covalent modification of a cysteine residue by a vinyl sulfone warhead.
Protocol 3: Intact Protein Mass Spectrometry (Occupancy Assay)
Verifying Covalent Bond Formation
Objective: Confirm irreversible binding and calculate the percent occupancy of the target protein.
Materials:
-
Target: Purified Recombinant Protein (e.g., Cathepsin K).
-
Instrument: LC-MS (Q-TOF or Orbitrap).
Workflow:
-
Reaction: Incubate Protein (1 µM) with Inhibitor (10 µM, 10x excess) in reaction buffer (pH 7.4) for time points: 15, 30, 60 min.
-
Quenching: Add 1% Formic Acid to drop pH < 3. This protonates any remaining cysteines, stopping the Michael addition.
-
Desalting: Pass sample through a C4 desalting trap or rapid SEC column to remove non-covalently bound small molecules.
-
MS Analysis: Inject onto LC-MS. Deconvolute the raw charge envelope to obtain the zero-charge mass.
-
Calculation:
-
Mass Shift (
): Should exactly equal the molecular weight of the inhibitor. -
Occupancy (%):
-
Troubleshooting: If you see a mass shift of + Inhibitor + 18 Da, the vinyl sulfone may have hydrated (water addition) rather than reacting with the protein, or the adduct is unstable.
Summary of Pharmacological Parameters[1][2][7][15]
| Compound Class | Target Type | Binding Mode | Key Assay Metric | Critical Control |
| Sulfonamide | Metalloenzyme (CA) | Reversible (Coordination) | pH (must be >7.0 for Zn binding) | |
| Sulfonylurea | Ion Channel (SUR1) | Reversible (Allosteric) | Glucose concentration in buffer | |
| Vinyl Sulfone | Cysteine Protease | Irreversible (Covalent) | Quenching timepoint |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Ashcroft, F. M. (2005). ATP-sensitive potassium channelopathies: focus on insulin secretion.[6][8][9][10][11][15] Journal of Clinical Investigation, 115(8), 2047-2058. Link
-
Grembecka, J. (2011). Hitting the "undruggable" targets: the reaction of vinyl sulfones with proteins. Future Medicinal Chemistry, 3(8), 1021-1025. Link
-
Proks, P., et al. (2002). Sulfonylurea stimulation of insulin secretion.[1][6][7][9][10][11][15][16] Diabetes, 51(Suppl 3), S368-S376. Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link
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- 3. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 14. explorationpub.com [explorationpub.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2-(Ethylsulfonyl)isonicotinic Acid in Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Isonicotinic Acid Derivatives Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide[1]. The cornerstone of first-line TB therapy for decades has been isoniazid (INH), a derivative of isonicotinic acid[2]. INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall[3][4]. However, the emergence of drug-resistant strains of M.tb, particularly multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel therapeutics[5].
The development of new isonicotinic acid derivatives is a promising strategy to combat drug-resistant TB. These new chemical entities aim to evade existing resistance mechanisms while retaining or improving upon the potent antimycobacterial activity of their predecessors. This document provides a detailed guide for the preclinical evaluation of a novel, hypothetical isonicotinic acid derivative, 2-(Ethylsulfonyl)isonicotinic acid , as a potential anti-TB drug candidate. The protocols and methodologies outlined herein are based on established practices in tuberculosis drug discovery and are designed to provide a robust framework for assessing the compound's potential.
Proposed Mechanism of Action and Rationale for Synthesis
The chemical structure of this compound suggests a potential mechanism of action analogous to that of isoniazid and ethionamide. The isonicotinic acid core is a well-established pharmacophore for targeting mycolic acid synthesis. The ethylsulfonyl group at the 2-position may influence the compound's electronic properties, solubility, and interaction with its molecular target.
It is hypothesized that this compound may act as a direct inhibitor of InhA, the enoyl-acyl carrier protein reductase, a key enzyme in the fatty acid synthase II (FAS-II) pathway responsible for mycolic acid biosynthesis[6]. Unlike isoniazid, which requires activation by KatG, a direct inhibitor would be active against M.tb strains with mutations in the katG gene, a common mechanism of isoniazid resistance[7].
General Synthetic Approach
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.
Figure 1: A proposed synthetic workflow for this compound.
Part 1: In Vitro Evaluation of Antimycobacterial Activity and Cytotoxicity
The initial phase of preclinical evaluation involves determining the compound's intrinsic activity against M.tb and its potential for toxicity to mammalian cells.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microplate Alamar Blue assay (MABA) is a widely used, sensitive, and reliable method for determining the MIC of compounds against M.tb[8].
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
Alamar Blue reagent
-
96-well microplates
-
This compound (test compound)
-
Isoniazid (positive control)
-
DMSO (solvent for compounds)
Procedure:
-
Prepare a stock solution of this compound and isoniazid in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound and isoniazid in 7H9 broth. The final concentrations should typically range from 0.03 to 64 µg/mL[9].
-
Prepare a suspension of M.tb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial suspension to each well of the 96-well plate containing the diluted compounds. Include a drug-free control well.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: Cytotoxicity Assessment in Mammalian Cell Lines
It is crucial to assess the toxicity of a potential drug candidate against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity[10].
Materials:
-
Human lung epithelial cell line (A549) or murine macrophage cell line (RAW 264.7)[11][12]
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the cell plate with the medium containing the diluted compound. Include a vehicle control (DMSO) and a positive control (doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation: In Vitro Activity and Cytotoxicity
| Compound | MIC (µg/mL) vs. M.tb H37Rv | CC50 (µM) vs. A549 cells | Selectivity Index (SI = CC50/MIC) |
| This compound | Hypothetical Value | Hypothetical Value | Calculated Value |
| Isoniazid (Control) | 0.05 - 0.1 | >100 | >1000 |
Protocol 3: Intracellular Activity against M. tuberculosis
Many anti-TB drugs need to penetrate host cells to reach the intracellularly located mycobacteria. This assay evaluates the ability of the compound to kill M.tb residing within macrophages[13].
Materials:
-
RAW 264.7 murine macrophage cell line
-
Mycobacterium tuberculosis H37Rv
-
RPMI-1640 medium with 10% FBS
-
24-well cell culture plates
-
This compound
-
Isoniazid (positive control)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H11 agar plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Infect the macrophages with M.tb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of this compound or isoniazid.
-
Incubate the plates for 48-72 hours.
-
Lyse the macrophages with lysis buffer.
-
Plate serial dilutions of the cell lysates on 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
Compare the CFU counts from treated and untreated cells to determine the intracellular killing activity.
Figure 2: Workflow for assessing intracellular antimycobacterial activity.
Part 2: In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis
Animal models are indispensable for evaluating the in vivo efficacy of new drug candidates. The BALB/c mouse model is a well-established and commonly used model for preclinical testing of anti-TB agents[1][14].
Protocol 4: Murine Model of Chronic Tuberculosis Infection
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure system
-
This compound formulated for oral gavage
-
Isoniazid (positive control)
-
7H11 agar plates
Procedure:
-
Infect mice with a low-dose aerosol of M.tb H37Rv to establish a lung infection of approximately 100-200 CFUs.
-
Allow the infection to establish for 4 weeks to develop a chronic infection state.
-
Randomly assign mice to treatment groups:
-
Vehicle control (e.g., water or appropriate solvent)
-
This compound (at various doses)
-
Isoniazid (e.g., 10 mg/kg)
-
-
Administer the treatments daily via oral gavage for 4-8 weeks.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.
-
Compare the bacterial loads in the organs of treated mice to those of the vehicle control group to determine the in vivo efficacy of the compound.
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) |
| Vehicle Control | Hypothetical Value | Hypothetical Value |
| This compound (Dose 1) | Hypothetical Value | Hypothetical Value |
| This compound (Dose 2) | Hypothetical Value | Hypothetical Value |
| Isoniazid (10 mg/kg) | Hypothetical Value | Hypothetical Value |
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive framework for the initial preclinical evaluation of novel isonicotinic acid derivatives, such as the hypothetical this compound, for the treatment of tuberculosis. Successful outcomes from these studies, including potent in vitro activity, a favorable selectivity index, and significant in vivo efficacy, would warrant further investigation, including mechanism of action studies, pharmacokinetic profiling, and testing in more advanced animal models. The ultimate goal is the development of new, effective, and safe drugs to combat the global threat of drug-resistant tuberculosis.
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers. Available at: [Link]
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In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. ACS Omega. Available at: [Link]
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In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. PubMed. Available at: [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. Available at: [Link]
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Of Mice and Men, Women, and Children: Using Animal Models to Inform Tuberculosis Clinical Trials of Novel Agents. ATS Journals. Available at: [Link]
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Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to Preliminary In Vitro Screening of 2-(Ethylsulfonyl)isonicotinic acid Against Cancer Cell Lines
Introduction and Scientific Rationale
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecule inhibitors, which are designed to interfere with specific molecular pathways essential for tumor growth and survival, represent a significant class of anticancer drugs.[1][2] This document provides a comprehensive guide for the initial in vitro screening of a novel compound, 2-(Ethylsulfonyl)isonicotinic acid , to assess its potential as an anticancer agent.
While the specific mechanism of action for this compound is not yet elucidated, its chemical structure warrants investigation. The isonicotinic acid scaffold is present in various biologically active compounds, and the ethylsulfonyl group can influence properties like solubility and target binding. The primary goal of this screening cascade is to determine the compound's cytotoxic or cytostatic effects across a panel of diverse cancer cell lines, calculate its potency (IC50), and lay the groundwork for future mechanism of action (MoA) studies.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific principles, ensuring that the generated data is robust, reproducible, and meaningful. We will proceed from fundamental compound handling and cell line selection to detailed protocols for cytotoxicity assessment and data interpretation, establishing a self-validating experimental framework.
Initial Compound Characterization & Handling
Before initiating biological assays, a thorough understanding of the test article's chemical properties is critical for accurate and reproducible results.
-
Compound Identity: this compound
-
Molecular Formula: C₈H₉NO₄S
-
Molecular Weight: 215.23 g/mol
-
Purity: Must be >95% (verified by HPLC/LC-MS) to avoid confounding results from impurities.
Protocol 1: Preparation of Stock Solutions
Causality: High-concentration, validated stock solutions are essential for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules due to its high solubilizing capacity. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%, so the final concentration in the assay medium must be carefully controlled and kept consistent across all wells, including vehicle controls.[5]
-
Solubility Testing: Empirically determine the solubility of this compound in sterile, anhydrous DMSO. Aim for a concentration of at least 10-50 mM to create a master stock solution.
-
Stock Preparation: Accurately weigh the compound and dissolve it in the required volume of DMSO to achieve the desired molar concentration (e.g., 21.52 mg in 10 mL DMSO for a 10 mM stock).
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Cell Line Selection and Culture
The choice of cell lines is pivotal for a meaningful screen. A diverse panel representing different tumor types provides a broader understanding of the compound's spectrum of activity. The NCI-60 panel serves as a historical benchmark for this approach.[6][7]
Recommended Starter Panel:
| Cell Line | Tissue of Origin | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |
| NCI-H460 | Lung Carcinoma | A common non-small cell lung cancer model.[6] |
| SF-268 | Glioma | Represents central nervous system tumors.[6] |
| PC-3 | Prostate Carcinoma | A model for hormone-independent prostate cancer. |
| HL-60 | Promyelocytic Leukemia | A suspension cell line representing hematological malignancy. |
Protocol 2: General Cell Culture and Maintenance
Causality: Maintaining healthy, exponentially growing cells is the most critical variable for assay consistency. Cells that are overgrown (confluent) or unhealthy will respond differently to treatment. Adherence to aseptic technique and standardized subculture protocols is mandatory.[8][9]
-
Media Preparation: Use the recommended complete growth medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified by the supplier (e.g., ATCC).[5][10]
-
Incubation: Maintain all cell cultures in a humidified incubator at 37°C with 5% CO₂.[5]
-
Subculture (Passaging):
-
For adherent cells (e.g., MCF-7, PC-3), passage them when they reach 80-90% confluency.[8]
-
Wash the cell monolayer with sterile PBS, then detach using a proteolytic enzyme like Trypsin-EDTA.[8][11]
-
Neutralize the trypsin, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for counting and re-plating at the appropriate split ratio.
-
For suspension cells (e.g., HL-60), simply dilute the cell suspension with fresh medium to the recommended seeding density (typically 2 x 10⁴ to 5 x 10⁵ viable cells/mL).[8]
-
Primary Screening: Assessing Cytotoxicity and Viability
The initial screen aims to determine the concentration-dependent effect of the compound on cell viability. Several robust methods are available. The Sulforhodamine B (SRB) assay is presented here as the primary method due to its reliability and basis in measuring total cellular protein, making it less susceptible to metabolic interference compared to tetrazolium-based assays.[12][13]
Workflow for In Vitro Cytotoxicity Screening
Caption: High-level workflow for cytotoxicity screening.
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
Causality: This assay quantifies cell density by staining total cellular protein with the SRB dye.[14] The amount of bound dye is directly proportional to the number of cells.[12] Fixation with trichloroacetic acid (TCA) not only immobilizes the cells but also precipitates proteins for staining.[13]
-
Cell Seeding: Harvest exponentially growing cells, count them, and determine viability (should be >95%). Seed 100 µL of cell suspension into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.[15]
-
Compound Treatment:
-
Prepare a series of 2X working concentrations of this compound by serially diluting the stock solution in serum-free medium. A 7-point dilution series (e.g., 200 µM down to 0.1 µM) is standard.
-
Add 100 µL of the 2X compound dilutions to the corresponding wells. Also include:
-
Vehicle Control: Wells treated with the same final concentration of DMSO as the compound-treated wells (e.g., 0.1% DMSO).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium only for background subtraction.
-
-
-
Incubation: Return the plates to the incubator for 48 to 72 hours. The incubation time should be sufficient for at least 1-2 cell doublings in the vehicle control wells.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 60 minutes.[15]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove unbound dye and TCA.[12][15] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14][15]
-
Final Wash: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.[15] Air dry the plates again.
-
Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake the plate for 10 minutes.[12][13] Measure the optical density (OD) on a microplate reader at ~515-540 nm.[12]
Alternative Assays:
-
MTT Assay: Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[16][17][18] It is a widely used but can be influenced by compounds affecting cellular redox potential.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a robust indicator of metabolically active, viable cells.[19][20][21] This is a highly sensitive "add-mix-measure" assay ideal for high-throughput screening.[19]
Data Analysis and Interpretation
Causality: Raw absorbance data must be converted into a biologically meaningful metric. Normalizing the data to controls accounts for inter-plate variability and allows for the calculation of the IC50, a key measure of a compound's potency.[22][23]
Protocol 4: Calculating IC50 Values
-
Background Subtraction: Subtract the average OD of the "Blank" wells from all other OD readings.
-
Calculate Percent Growth/Viability: Normalize the data to your controls using the following formula: % Viability = (Mean OD_Treated / Mean OD_Vehicle Control) * 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log₁₀ of the compound concentration (X-axis).[24]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[25]
-
Determine IC50: The software will calculate the IC50, which is the concentration of the compound required to inhibit cell growth by 50%.[22][23]
Example Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | 12.8 ± 1.5 | 0.75 ± 0.09 |
| NCI-H460 | 25.2 ± 3.1 | 1.10 ± 0.14 |
| SF-268 | 18.5 ± 2.2 | 0.92 ± 0.11 |
| PC-3 | 45.7 ± 5.4 | 2.30 ± 0.28 |
| HL-60 | 8.9 ± 1.1 | 0.45 ± 0.06 |
| Note: Data are illustrative examples (Mean ± SD, n=3) and do not represent actual experimental results. |
Preliminary Mechanism of Action (MoA) Investigation
If the primary screen reveals potent and selective activity (e.g., IC50 < 10 µM in specific cell lines), the next logical step is to investigate how the compound is affecting the cells. A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death).
Hypothetical Signaling Pathway for a Small Molecule Inhibitor
Caption: A hypothetical pathway where a small molecule could induce apoptosis.
Protocol 5: Caspase-Glo® 3/7 Assay for Apoptosis
Causality: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, generating a light signal proportional to apoptotic activity.[26][27][28]
-
Cell Seeding and Treatment: Seed cells in white-walled, clear-bottom 96-well plates suitable for luminescence. Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 6, 12, or 24 hours). Include vehicle and positive controls (e.g., Staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by combining the buffer and lyophilized substrate.[29] Allow it to equilibrate to room temperature.
-
Assay Execution:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes.[29]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well (e.g., 100 µL reagent to 100 µL media).[26]
-
Mix the contents on a plate shaker for 2 minutes to induce lysis and initiate the reaction.[27]
-
-
Incubation and Readout: Incubate at room temperature for 1-3 hours, protected from light.[29] Measure luminescence using a plate luminometer. An increase in the luminescent signal relative to the vehicle control indicates induction of apoptosis.
Conclusion and Future Directions
This document outlines a validated, stepwise approach for the initial characterization of this compound as a potential anticancer agent. A successful outcome from this screening cascade—defined by potent (low micromolar IC50) and ideally selective activity against certain cancer cell lines—would provide a strong rationale for advancing the compound to more complex studies.
Future work would involve expanding the cell line panel, conducting more detailed MoA studies (e.g., cell cycle analysis, Western blotting for key pathway proteins), and ultimately progressing to in vivo animal models to assess efficacy and safety.[30]
References
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Wikipedia. (2024). IC50. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at [Link]
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Nordic BioLabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]
-
Altervista. (2024). Cell quantitation: SRB Assay. Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Available at [Link]
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Frontiers in Immunology. (2024). Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance. Retrieved from [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at [Link]
-
Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Journal of Medicinal Chemistry. Available at [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of small molecule inhibitors for tumor treatment. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
MDPI. (2025). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges. Retrieved from [Link]
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National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
-
Preprints.org. (2025). Advances in Small Molecule Inhibitors for Cancer Inflammation and Autoimmune Diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Retrieved from [Link]
-
ResearchGate. (2010). ATCC Cell Culture Technical Resource. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges [frontiersin.org]
- 5. benchchem.com [benchchem.com]
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- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
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- 30. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of 2-(Ethylsulfonyl)isonicotinic Acid
Welcome to the dedicated technical support center for 2-(Ethylsulfonyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This document is structured to offer a logical workflow for troubleshooting and to provide in-depth answers to common questions, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
The poor solubility of this compound is a significant hurdle in its experimental and therapeutic application. The following flowchart presents a systematic approach to addressing this challenge, starting from fundamental characterization to more advanced formulation strategies.
"2-(Ethylsulfonyl)isonicotinic acid" assay interference and troubleshooting
Topic: "2-(Ethylsulfonyl)isonicotinic acid" assay interference and troubleshooting Content type: Create a technical support center with troubleshooting guides and FAQs. Audience: Researchers, scientists, and drug development professionals.
Status: Operational | Updated: October 26, 2023 Subject: Assay Interference, Method Development, and Troubleshooting for this compound (CAS: 909662-53-9)
Executive Summary & Chemical Context
This compound is a highly polar, ionizable pyridine derivative often encountered as a synthetic intermediate in medicinal chemistry or as a degradation product in sulfone-containing pharmaceutical scaffolds. Its analysis presents distinct challenges due to its amphoteric nature (pyridine nitrogen and carboxylic acid) and the strong electron-withdrawing effect of the sulfonyl group.
Key Physicochemical Properties:
-
Molecular Formula:
-
Molecular Weight: 215.23 g/mol
-
Acidity (pKa):
- (Pyridine N): < 2.0 (Suppressed by 2-sulfonyl and 4-carboxyl groups).
- (Carboxylic Acid): ~3.5 – 4.0.
-
Solubility: Soluble in DMSO, Methanol, and high pH aqueous buffers; sparingly soluble in non-polar solvents.
Core Analytical Challenge: The compound exists primarily as an anion at neutral pH, leading to poor retention on standard C18 columns and susceptibility to ion suppression in LC-MS. The electron-deficient ring also makes it prone to specific matrix interferences.
Critical Assay Interferences
Interference Type A: Chromatographic Co-elution (The "Void Volume" Problem)
Symptom: The analyte elutes near the solvent front (
Interference Type B: Metal Chelation
Symptom: Peak tailing, broadening, or non-reproducible recovery.
Mechanism: The pyridine nitrogen and the adjacent carboxylic acid (at position 4) or sulfonyl oxygen can chelate trace metal ions (
Interference Type C: pH-Dependent Peak Splitting
Symptom: Double peaks or distorted peak shapes.
Mechanism: Operating near the
Troubleshooting Guide (FAQ Format)
Category: LC-MS/MS & HPLC Separation
Q1: My analyte elutes in the dead volume on a C18 column. How do I increase retention? A: Standard C18 is insufficient for this polar acid. You have three viable options, ranked by robustness:
-
Switch to HILIC (Recommended): Use a Zwitterionic (ZIC-HILIC) or Amide column. The polar mechanism retains the acid well.
-
Mobile Phase: Acetonitrile/Ammonium Acetate (10 mM, pH 5.8). High organic start (90% ACN).
-
-
Acidic C18 (Ion Suppression): Lower the pH to < 2.5 using 0.1% Formic Acid or TFA. This protonates the carboxylic acid (
), making it neutral and more hydrophobic.-
Warning: The pyridine ring may protonate (
), but the sulfonyl group reduces basicity significantly, so the net effect is usually increased retention.
-
-
PFP (Pentafluorophenyl) Column: Provides alternative selectivity via
- interactions with the electron-deficient pyridine ring.
Q2: I see severe peak tailing. Is my column dead? A: Likely not. Tailing is often due to Lewis acid-base interactions between the pyridine nitrogen and free silanols on the silica surface.
-
Fix 1: Add an ion-pairing modifier if using UV (e.g., Triethylamine). Note: Not MS compatible.
-
Fix 2 (MS Compatible): Increase buffer strength to 20-50 mM Ammonium Formate to mask silanols.
-
Fix 3: Use a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH) which has fewer free silanols.
Q3: The signal intensity varies wildly between samples (LC-MS). A: This indicates Matrix Effect/Ion Suppression . The sulfonyl group is "sticky" and the early elution means it overlaps with phospholipids.
-
Diagnosis: Perform a post-column infusion experiment. Inject a blank matrix while infusing the analyte; look for dips in the baseline.
-
Solution:
-
Improve sample cleanup: Use Solid Phase Extraction (SPE) with a Mixed-Mode Anion Exchange (MAX) cartridge to selectively bind the carboxylic acid.
-
Use a stable isotope-labeled internal standard (SIL-IS) if available, or a structural analog like Isonicotinic acid.
-
Category: Stability & Sample Prep
Q4: Can I use Methanol as a diluent? A: Yes, but be cautious of esterification . In the presence of acidic modifiers (Formic acid) and methanol, the carboxylic acid can convert to the methyl ester over time (artifact peak at M+14).
-
Best Practice: Use Acetonitrile/Water mixtures for sample reconstitution. If Methanol is required, keep samples at 4°C and analyze within 12 hours.
Validated Experimental Protocol
Objective: Robust quantification of this compound in plasma or reaction mixture.
Method A: HILIC-MS/MS (High Sensitivity)
| Parameter | Specification |
| Column | SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or equivalent Amide phase |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.8) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 95% B (Isocratic hold)1-6 min: 95% -> 60% B6-8 min: 60% B8.1 min: 95% B (Re-equilibration) |
| Detection | ESI Negative Mode (preferred for Carboxylic acids) |
| MRM Transitions | Quant: 228.0 -> 164.0 (Loss of SO2)Qual: 228.0 -> 120.0 |
Method B: Reversed-Phase (High Throughput)
| Parameter | Specification |
| Column | Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) - Designed for polar retention |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient 5% B to 95% B over 5 minutes. |
| Note | Ensure pH is < 2.5 to keep the acid protonated. |
Mechanistic Visualization
The following diagrams illustrate the pH-dependent speciation and the troubleshooting logic.
Figure 1: pH-Dependent Speciation & Retention Logic
Caption: Figure 1. The ionization state of this compound shifts from neutral to anionic as pH increases, dictating the choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic flow for common assay failures associated with sulfonyl-isonicotinic acid derivatives.
References
-
Dolan, J. W. (2010). A Guide to HPLC Troubleshooting. LCGC North America. [Link]
-
McCalley, D. V. (2017). Understanding and Managing the Analysis of Basic and Acidic Compounds in RPLC. LCGC Europe. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135432029 (Related Sulfonyl-Pyridine). PubChem. [Link]
-
Silvester, S. (2012). HILIC Method Development for Polar Acidic Compounds. Chromatography Today. [Link]
Disclaimer: This guide is for research use only. All protocols should be validated in the user's specific laboratory environment.
Technical Support Center: Optimizing 2-(Ethylsulfonyl)isonicotinic Acid Synthesis
Executive Summary
2-(Ethylsulfonyl)isonicotinic acid is a critical zwitterionic building block, often employed as a precursor for amide coupling in drug discovery. Its synthesis presents two distinct challenges: chemoselectivity (preventing pyridine N-oxide formation during sulfur oxidation) and isolation (recovering the water-soluble zwitterion). This guide provides two validated protocols and a troubleshooting framework to address these specific bottlenecks.
Module 1: Synthesis Strategy & Route Selection
Q: What is the most reliable route for gram-scale synthesis?
A: The Oxidative Route (Route A) is generally preferred for cost and scalability, provided that pH is strictly controlled to prevent N-oxidation. The Displacement Route (Route B) is an excellent alternative if N-oxidation proves persistent or if the starting material (2-chloroisonicotinic acid) is abundant.
Comparative Analysis of Routes
| Feature | Route A: Sulfide Oxidation | Route B: Sulfinate Displacement |
| Starting Material | 2-(Ethylthio)isonicotinic acid | 2-Chloroisonicotinic acid |
| Reagents | Sodium ethanesulfinate ( | |
| Key Risk | Pyridine N-oxide formation | Incomplete conversion (sterics) |
| Atom Economy | High | Moderate |
| Byproducts | Water (benign) | NaCl (benign) |
| Recommendation | Primary Choice (Lower cost) | Secondary Choice (High purity req.) |
Visual Workflow: Synthesis Pathways
Figure 1: Dual pathways for synthesis. Route A requires pH control to avoid N-oxide; Route B avoids oxidation entirely.
Module 2: The Oxidation Step (Critical Control Points)
Q: How do I prevent N-oxide formation during sulfide oxidation?
A: You must exploit the basicity of the pyridine nitrogen (
Protocol 1: Tungstate-Catalyzed Oxidation (Green Chemistry)
-
Substrate: 2-(Ethylthio)isonicotinic acid (1.0 equiv)
-
Solvent: Water / Acetic Acid (4:1 ratio).
-
Catalyst: Sodium Tungstate Dihydrate (
, 2-5 mol%). -
Oxidant: 30% Hydrogen Peroxide (
, 2.5 equiv). -
Procedure:
-
Dissolve substrate and catalyst in the solvent mixture.
-
Heat to 50–60°C.
-
Add
dropwise (Exothermic! Monitor temp). -
Stir for 2–4 hours.
-
Critical Step: Cool to 0°C. The product often crystallizes directly from the acidic solution. If not, adjust pH to ~2.5 with conc. HCl.
-
Technical Insight: The tungstate catalyst forms a peroxytungstate species in situ, which is a highly efficient oxygen transfer agent for sulfur but reacts sluggishly with electron-deficient (protonated) pyridines [1].
Q: Can I use mCPBA?
A: Avoid if possible. While effective for simple sulfides, mCPBA is a peracid that frequently oxidizes pyridine nitrogens to N-oxides, even at low temperatures. If you must use mCPBA, pre-mix the substrate with 1.1 equivalents of strong acid (e.g.,
Module 3: Workup & Purification
Q: My reaction conversion is high, but I cannot isolate the product. Where is it?
A: The product is a zwitterion (pyridine nitrogen + carboxylic acid). It is highly water-soluble at neutral and very acidic pH. You likely lost it in the aqueous waste during extraction.
Optimized Isolation Protocol (Isoelectric Precipitation):
-
Concentration: Remove volatile organic solvents (Acetic Acid/Methanol) under reduced pressure.
-
pH Adjustment: The isoelectric point (pI) of isonicotinic acid derivatives is typically between pH 3.0 and 4.0.
-
If the mixture is strongly acidic (pH < 1), slowly add 10% NaOH or Sat.
until pH reaches 3.5 . -
Precipitation usually begins at pH 2.0 and maximizes at pH 3.5.
-
-
Filtration: Cool the slurry to 4°C for 2 hours before filtering. Wash the cake with minimal ice-cold water, followed by cold acetone to remove water.
Q: How do I remove the Tungstate catalyst?
A: The tungstate salts are water-soluble. By precipitating the product at pH 3.5 and washing with cold water, the catalyst remains in the filtrate. If trace metal contamination is a concern (e.g., for GMP steps), a recrystallization from water/ethanol (1:1) is effective.
Module 4: Troubleshooting Guide
Q: The reaction stalled at the sulfoxide stage. What now?
A: Sulfone formation requires two oxidation events. The second step (sulfoxide
-
Fix: Add an additional 0.5 equiv of oxidant and increase temperature by 10°C.
-
Fix: If using Oxone, ensure the solvent is not purely organic; water is required to solubilize the oxidant.
Q: I see a peak at M+16 in LCMS. Is this the N-oxide?
A: Yes, M+16 usually indicates N-oxidation (or hydroxylation, though less likely here).
-
Confirmation: N-oxides often have a different retention time (usually more polar) and may show a characteristic loss of oxygen (-16 amu) in MS/MS fragmentation.
-
Remediation: If the N-oxide is present, treat the crude mixture with
(in , reflux) or Iron powder in Acetic Acid. These conditions selectively reduce the N-oxide back to the pyridine without reducing the sulfone [2].
Visual Troubleshooting Logic
Figure 2: Decision tree for common synthetic failures.
References
-
Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recoverable Silica-Based Tungstate Interphase Catalyst."[1] Organic Letters, vol. 7, no. 4, 2005, pp. 625–628. Link
-
Oae, S., et al. "Reduction of Heterocyclic N-Oxides with Trivalent Phosphorus Compounds." Tetrahedron, vol. 37, no. 15, 1981, pp. 2587-2593. Link
-
Bahrami, K., et al. "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, vol. 75, no.[1] 18, 2010, pp. 6208–6213. Link
- Sato, K., et al. "A Halide-Free Method for the Synthesis of Sulfones from Sulfinic Acid Salts." Chemistry Letters, vol. 26, no. 1, 1997. (Supporting the displacement route).
Sources
Technical Support Center: Achieving High Purity 2-(Ethylsulfonyl)isonicotinic Acid for Biological Assays
Welcome to the technical support center for "2-(Ethylsulfonyl)isonicotinic acid." This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving the high purity of this compound required for reliable and reproducible biological assays. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.
The Critical Role of Purity in Biological Assays
The presence of even minute impurities in a compound can significantly impact the results of biological assays. [1]Impurities can arise from starting materials, byproducts of the synthesis, or degradation products. These unwanted substances can lead to erroneous data by exhibiting their own biological activity, inhibiting or potentiating the activity of the target compound, or interfering with the assay detection system. Therefore, ensuring the high purity of "this compound" is paramount for obtaining accurate and meaningful results in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
While a definitive list of impurities is dependent on the specific synthetic route, common impurities in the synthesis of related sulfonylpyridine carboxylic acids may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Byproducts of oxidation: If the ethylsulfonyl group is introduced via oxidation of a corresponding thioether, partially oxidized intermediates such as the sulfoxide may be present.
-
Byproducts of hydrolysis: Incomplete hydrolysis of an ester precursor to the final carboxylic acid can be a source of impurity.
-
Residual solvents: Solvents used in the reaction or purification steps may be retained in the final product.
-
Salts: Inorganic salts from reagents or workup procedures can contaminate the final product.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic modifier (e.g., acetonitrile) is a good starting point. [2]* Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the molecular weights of impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities with distinct spectral signatures.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the overall purity of a crystalline solid.
Q3: What are the general storage recommendations for this compound to maintain its purity?
To minimize degradation, "this compound" should be stored in a tightly sealed container in a cool, dry, and dark place. [3][4][5]Inert atmosphere storage (e.g., under argon or nitrogen) can also be considered to prevent oxidation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of "this compound."
Problem 1: Low Purity After Initial Synthesis and Work-up
Symptoms:
-
Broad melting point range.
-
Multiple spots on Thin Layer Chromatography (TLC).
-
Several peaks in the HPLC chromatogram.
Workflow for Purity Improvement:
Caption: Decision workflow for improving the purity of crude this compound.
Detailed Protocols:
1. Recrystallization:
Recrystallization is often the first and most effective method for purifying crystalline solids. [6]The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Good candidate solvents for a compound like "this compound" could include ethanol, methanol, isopropanol, water, or mixtures of these.
-
A two-solvent system (e.g., ethanol/water, methanol/diethyl ether) can also be effective. Dissolve the compound in a minimal amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude "this compound" in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
| Solvent System | Rationale |
| Ethanol/Water | "this compound" is likely soluble in hot ethanol and less soluble in water. |
| Isopropanol | A common solvent for recrystallizing organic acids. |
| Acetonitrile | Can be a good solvent for polar compounds. |
2. Column Chromatography:
If recrystallization fails to provide the desired purity, column chromatography is the next logical step. For an acidic compound like "this compound," silica gel chromatography is a common choice.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid, which results in sharper peaks and better separation.
-
Step-by-Step Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.
-
Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Acid-Base Extraction:
This technique can be very effective for separating acidic compounds from neutral or basic impurities.
-
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Extract the organic solution with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution). The acidic "this compound" will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of around 2-3. The protonated "this compound" will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Problem 2: Persistent Impurity with Similar Polarity
Symptom:
-
A persistent impurity peak in the HPLC chromatogram that co-elutes or is very close to the main product peak, even after recrystallization.
Troubleshooting Strategy:
Caption: Strategies for separating a persistent impurity with similar polarity.
Detailed Protocols:
1. Preparative HPLC:
For challenging separations, preparative HPLC can provide high-purity material, albeit with lower yields and higher costs.
-
Method Development:
-
Optimize the analytical HPLC method to achieve the best possible separation between the product and the impurity. This may involve screening different columns (e.g., C18, phenyl-hexyl), mobile phases (e.g., different organic modifiers, buffer pH), and temperatures.
-
Once an optimal analytical method is found, it can be scaled up to a preparative scale.
-
2. Chemical Derivatization:
In some cases, temporarily converting the carboxylic acid to another functional group can alter its polarity enough to allow for separation from the impurity.
-
Esterification:
-
Convert the crude "this compound" to its methyl or ethyl ester using standard esterification methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid). [7] 2. Purify the resulting ester by column chromatography. The ester will have a different polarity than the acid, which may allow for better separation from the impurity.
-
Hydrolyze the purified ester back to the carboxylic acid using aqueous base followed by acidification.
-
References
-
Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). Chemwatch GHS SDS in English (European) 45912 - ISONICOTINIC ACID. Retrieved from [Link]
- F. Hoffmann-La Roche AG. (2006). Process for preparation of isonicotinic acid derivatives. (WO2006048172A1). Google Patents.
-
Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences, 113(2), 433-443. Retrieved from [Link]
-
Krchnak, V., & Flegelova, Z. (2018). Synthesis of 2-Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α-Acylamino Ketones. ACS Combinatorial Science, 20(8), 467–471. Retrieved from [Link]
-
Sytnik, K. M., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Eurasian Journal of Chemistry, 2(2), 45-50. Retrieved from [Link]
-
Khan, F. A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1348. Retrieved from [Link]
-
F. M. Braz, et al. (2022). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Molecules, 27(5), 1555. Retrieved from [Link]
- Hultquist, M. E., & Coles, R. F. (1956). Process for preparing isonicotinic acid. (US2748137A). Google Patents.
-
Snodin, D. J. (2025). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Retrieved from [Link]
-
Various Authors. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved from [Link]
-
S. G. Kaskhedikar, et al. (2005). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576. Retrieved from [Link]
-
M. W. Z. J. Rzaczynska, et al. (2025). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
SIELC Technologies. (2025). Isonicotinic Acid. Retrieved from [Link]
-
T. Kenmei, et al. (2015). Simultaneous and sensitive analysis of aliphatic carboxylic acids by ion-chromatography using on-line complexation with copper(II) ion. Journal of Chromatography A, 1380, 93-99. Retrieved from [Link]
-
Snodin, D. J. (2025). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. ResearchGate. Retrieved from [Link]
-
M. G. M. G. Don, et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 885-893. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Purification. Retrieved from [Link]
-
Snodin, D. J. (2019). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Semantic Scholar. Retrieved from [Link]
-
Snodin, D. J. (2025). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. OUCI. Retrieved from [Link]
-
NIST. (n.d.). Isonicotinic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Various Authors. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]
-
M. W. W. W. Waksmundzka-Hajnos, et al. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Journal of Planar Chromatography-Modern TLC, 16(5), 339-344. Retrieved from [Link]
- Ciba Pharmaceutical Products Inc. (1956). Preparation of isonicotinic acid and esters thereof. (US2742480A). Google Patents.
- Allied Chemical & Dye Corp. (1962). Purification of nicotinic acid. (US3037987A). Google Patents.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dose-Response Curves for 2-(Ethylsulfonyl)isonicotinic acid (ESI-2)
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: "2-(Ethylsulfonyl)isonicotinic acid" (referred to herein as ESI-2) is a compound with limited publicly available data. This guide is therefore structured to provide a comprehensive framework for establishing a robust dose-response curve for any novel small-molecule inhibitor, using ESI-2 as a working example. The principles and troubleshooting steps outlined are based on established best practices in pharmacology and cell-based assay development.
Part 1: Frequently Asked Questions - Pre-Experimental Planning
Before initiating any dose-response experiment, meticulous planning and characterization of your compound and system are paramount. Addressing these initial questions will prevent common downstream issues and ensure the reliability of your data.
Q1: What are the critical first steps before I start my dose-response experiment with ESI-2?
A1: Success begins with a thorough understanding of your tools. Before exposing cells to your compound, focus on two key areas:
-
Compound Integrity and Solubility:
-
Purity Verification: Confirm the purity of your ESI-2 lot using methods like HPLC-MS. Impurities can lead to off-target effects or inaccurate potency measurements.
-
Solubility Testing: Determine the maximum soluble concentration of ESI-2 in your chosen solvent, typically DMSO. Exceeding this limit can cause the compound to precipitate in your media, leading to inaccurate concentrations and confounding results.[1]
-
-
Stock Solution Preparation and Storage:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (e.g., 100% DMSO).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C as recommended.
-
Q2: How do I select the right solvent, and what is a vehicle control?
A2: The solvent used to dissolve your compound is not inert and its effects must be controlled for.
-
Solvent Selection: DMSO is the most common solvent for small molecules due to its high solubilizing capacity. However, ensure that the final concentration of DMSO in your assay does not exceed 0.1-0.5%, as higher concentrations can induce cytotoxicity or other cellular effects.
-
The Importance of the Vehicle Control: A vehicle control is a critical component of any dose-response experiment.[2][3][4] It consists of cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of your test compound.[3] This allows you to distinguish the effects of ESI-2 from any effects caused by the solvent itself.[2][5][6]
Part 2: Troubleshooting Guide - Assay Development & Optimization
Cell-based assays are dynamic systems with inherent variability.[7][8] This section addresses common problems encountered during the optimization phase.
Issue: My dose-response curve is flat or has a very low signal.
A flat or low-signal curve suggests that the assay is not detecting a response to the compound.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the identity and purity of your ESI-2 stock. Test a known positive control compound for your assay to ensure the system is responsive. |
| Incorrect Assay Endpoint | Ensure the chosen assay (e.g., cell viability, reporter gene) is appropriate for the expected mechanism of action of ESI-2. The compound may be active, but you are not measuring the correct biological output. |
| Insufficient Incubation Time | The effect of ESI-2 may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Inappropriate Cell Line | The chosen cell line may not express the target of ESI-2 or have the necessary signaling pathways.[9] Confirm target expression and consider testing in multiple cell lines. |
Issue: There is high variability between my replicate wells.
High variability can obscure real biological effects and make it difficult to obtain a reliable IC50 value.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Uneven cell distribution is a major source of variability.[10] Ensure cells are in a single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before moving to the incubator to allow for even settling. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect results.[11] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
| Pipetting Errors | Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[11] Use calibrated pipettes and practice proper technique. Consider using automated liquid handlers for high-throughput applications.[7] |
| Compound Precipitation | If ESI-2 precipitates out of solution when diluted in aqueous media, this will lead to inconsistent concentrations. Visually inspect your dilution series for any signs of precipitation. If necessary, lower the starting concentration. |
Part 3: Experimental Protocol - Generating a Dose-Response Curve for ESI-2
This protocol provides a step-by-step method for a typical cell-based viability assay (e.g., using a resazurin-based reagent like alamarBlue) in a 96-well format.
Materials:
-
ESI-2 high-concentration stock solution (e.g., 20 mM in DMSO)
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
96-well clear-bottom, black-sided tissue culture plates (reduces crosstalk)[8]
-
Resazurin-based viability reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Workflow Diagram:
Caption: Workflow for a cell-based dose-response assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (determined during assay optimization).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours to allow cells to adhere and resume normal growth.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a dilution series of ESI-2. For example, to test a range from 100 µM down to 0.01 µM, you can perform a 1:3 serial dilution across 10 points.
-
Always include a "vehicle only" control (e.g., DMSO) and a "cells only" (no treatment) control.
-
-
Cell Treatment:
-
Add the diluted ESI-2 and vehicle controls to the appropriate wells.
-
Incubate the plate for the predetermined optimal duration (e.g., 48 hours).
-
-
Viability Measurement:
Part 4: FAQs - Data Analysis and Interpretation
Once you have your raw data, the next step is to analyze it correctly to extract meaningful parameters.
Q3: How do I choose the right concentration range for my dose-response curve?
A3: The goal is to define both the top and bottom plateaus of the sigmoidal curve.[1][14]
-
Initial Broad Range: For a novel compound like ESI-2, start with a wide range of concentrations, for example, from 100 µM down to 1 nM, using a log or half-log dilution series.
-
Refined Range: Once you have an approximate IC50, you can perform a second experiment with a narrower range of concentrations centered around the estimated IC50 to better define the curve.
Q4: My data doesn't fit a standard sigmoidal curve. What does this mean?
A4: A non-standard curve shape can provide important mechanistic insights.
-
Incomplete Curve: If your curve does not reach a bottom plateau (i.e., 0% activity), it could indicate that ESI-2 is only a partial inhibitor or that it has reached its solubility limit.[1][14]
-
Shallow or Steep Curve: The steepness of the curve is described by the Hill slope. A slope other than -1.0 can suggest cooperativity in binding or other complex biological mechanisms.[1][15]
-
Biphasic (Bell-Shaped) Curve: This can occur with compounds that have multiple targets or off-target toxicity at high concentrations.
Q5: What are the key parameters of a dose-response curve?
A5: The dose-response curve is typically fitted using a four-parameter logistic (4PL) model, which yields several key parameters.[16]
| Parameter | Description | Interpretation |
| IC50 / EC50 | The concentration of an inhibitor (IC50) or agonist (EC50) that elicits a 50% response between the top and bottom plateaus of the curve.[17] | A measure of the compound's potency . A lower IC50 indicates a more potent compound. |
| Hill Slope | Describes the steepness of the curve at the IC50 point.[14][17] A standard value is 1.0 for inhibitors. | A value >1 may suggest positive cooperativity; a value <1 may suggest negative cooperativity or other complex interactions.[1] |
| Top/Bottom Plateaus | The maximum and minimum response levels on the y-axis. | These define the dynamic range of the assay. The bottom plateau should ideally be close to zero for a full inhibitor. |
| R² (R-squared) | A statistical measure of how well the regression model fits the data. | A value closer to 1.0 indicates a better fit. Generally, an R² > 0.95 is considered a good fit. |
Data Analysis Troubleshooting Diagram:
Caption: Decision tree for troubleshooting poor dose-response curve fits.
References
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]
-
Lodge, N. J. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. FAQ 2188. Retrieved from [Link]
-
CogniFit. (2026, February 9). Vehicle control group: Significance and symbolism. Retrieved from [Link]
-
Bassi, A. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Retrieved from [Link]
-
Mecklenburg, L., et al. (2023, August 3). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. PLOS ONE. Retrieved from [Link]
-
ResearchGate. (2015, May 15). How do I determine the right slope in IC50 calculation?. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: [Inhibitor] vs. response -- Variable slope. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Assay Guidance Manual. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]
-
CogniFit. (2026, February 2). Vehicle control: Significance and symbolism. Retrieved from [Link]
-
Mecklenburg, L., et al. (2023, August 3). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. PubMed. Retrieved from [Link]
-
Mecklenburg, L., et al. (2023, February 16). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. bioRxiv. Retrieved from [Link]
-
CDD Vault. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]
-
McKee, A. E., et al. (2016, June 1). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Retrieved from [Link]
-
Ritz, C., et al. (2025, October 24). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science. Retrieved from [Link]
-
Ritz, C., et al. (2021, June 15). Perspective: common errors in dose-response analysis and how to avoid them. PubMed. Retrieved from [Link]
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Ganesan, S., et al. (2025, March 21). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]
-
Frontiers. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Retrieved from [Link]
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Schellens, J. H. M., et al. (2016, June 15). A phase I, dose escalation, pharmacodynamic, pharmacokinetic, and food-effect study of α2 integrin inhibitor E7820 in patients with advanced solid tumors. Investigational New Drugs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]
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SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from [Link]
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CDD Support. (2024, April 24). Setting up a Dose Response Protocol. Retrieved from [Link]
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ResearchGate. (2021, January). Dose response curves for various IC (A) or shape parameters, (B). Retrieved from [Link]
-
Seydel, J. K., et al. (n.d.). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Price, M. E., et al. (2025, February 25). Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy. PLOS ONE. Retrieved from [Link]
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Validation & Comparative
"2-(Ethylsulfonyl)isonicotinic acid" vs. isoniazid activity
This guide provides an in-depth technical comparison between Isoniazid (INH) , the frontline anti-tubercular prodrug, and 2-(Ethylsulfonyl)isonicotinic acid , a specific structural analog and oxidative metabolite associated with the thioamide class of drugs (e.g., Ethionamide).[1][2]
Executive Summary: The Prodrug vs. The Metabolite
-
Isoniazid (INH) is a highly potent prodrug .[1][2] It has no intrinsic activity against the target enzyme (InhA) until it is activated inside the Mycobacterium tuberculosis (Mtb) cell by the catalase-peroxidase enzyme KatG .[1][2] This activation generates an isonicotinoyl radical that forms a covalent adduct with NAD+, which is the actual inhibitor of InhA.[1][2]
-
This compound represents a terminal oxidation product or a structural analog of the Ethionamide pathway.[1][2] Unlike INH, it lacks the essential "warhead" (hydrazide or thioamide) required for radical generation and NAD+ adduct formation.[1][2] Furthermore, as a carboxylic acid, it is ionized at physiological pH, severely limiting its ability to penetrate the mycobacterial cell wall.[1][2] Consequently, it is effectively inactive as an anti-tubercular agent and serves primarily as a negative control or a reference standard for metabolic degradation studies.[1][2]
Part 1: Chemical & Mechanistic Comparison
The fundamental difference in activity stems from the capacity to undergo bio-activation and form the inhibition complex.[1][2]
Isoniazid (INH)[1][2][3][4][5]
-
Structure: Pyridine-4-carboxylic acid hydrazide.[1]
-
Mechanism:
-
Passive Diffusion: Enters the cell.
-
Activation: KatG oxidizes the hydrazide group, releasing N₂ and generating an isonicotinoyl radical .[1][2]
-
Adduct Formation: The radical attacks the nicotinamide ring of NAD+, forming the INH-NAD adduct .[1][2]
-
Inhibition: The INH-NAD adduct binds tightly to the active site of InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and causing cell death.[1][2]
-
This compound[1]
-
Structure: 2-(Ethylsulfonyl)pyridine-4-carboxylic acid.[1][3][4]
-
Mechanism (Lack thereof):
-
No Activation: The sulfonyl group (-SO₂Et) and the carboxylic acid (-COOH) are chemically stable under the conditions that activate INH.[1][2] It cannot generate the reactive radical required for NAD+ coupling.[1][2]
-
Poor Permeability: The carboxylic acid moiety (pKa ~3-4) is deprotonated (anionic) at physiological pH (7.4), preventing passive diffusion across the lipid-rich mycobacterial cell wall.[1][2]
-
Metabolic Context: It corresponds to the fully oxidized, hydrolyzed form of Ethionamide (a related drug).[1][2] Ethionamide (thioamide) is activated to a sulfoxide (active), but further oxidation and hydrolysis lead to the acid (inactive).[1][2]
-
Table 1: Comparative Physicochemical & Biological Profile
| Feature | Isoniazid (INH) | This compound |
| Role | First-line Prodrug | Inactive Metabolite / Impurity |
| Molecular Weight | 137.14 g/mol | 215.23 g/mol |
| Key Functional Group | Hydrazide (-CONHNH₂) | Sulfonyl (-SO₂Et) & Carboxyl (-COOH) |
| Cell Wall Permeability | High (Passive Diffusion) | Very Low (Anionic at pH 7.[1]4) |
| Activation Enzyme | KatG (Catalase-Peroxidase) | None (Stable End-Product) |
| Active Species | INH-NAD Adduct | N/A |
| Target | InhA (Enoyl-ACP Reductase) | None (Does not bind InhA active site) |
| MIC (M. tuberculosis) | 0.02 – 0.2 µg/mL | > 100 µg/mL (Inactive) |
Part 2: Experimental Validation Protocols
To experimentally verify the inactivity of this compound compared to INH, the following self-validating protocols should be used.
Experiment A: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the concentration required to inhibit visible growth of M. tuberculosis H37Rv.
-
Preparation:
-
Dilution: Perform serial 2-fold dilutions in 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Inoculation: Add M. tuberculosis (OD₆₀₀ ~0.001) to each well.[1][2]
-
Incubation: Incubate at 37°C for 7-14 days.
-
Readout: Use Resazurin (Alamar Blue).[1][2] Blue = No Growth (Inhibition); Pink = Growth.[1][2]
Experiment B: InhA Enzyme Inhibition Assay (In Vitro)
Objective: Prove that the acid does not inhibit the enzyme even if it enters the cell, unlike the activated INH.[1][2]
-
Reagents: Purified InhA enzyme, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate).[1][2]
-
Activation Mix (For INH): INH must be pre-incubated with KatG and NAD+ to form the adduct.[1][2]
-
Reaction: Monitor the oxidation of NADH to NAD+ by measuring absorbance decrease at 340 nm.
-
Result:
Part 3: Mechanism of Action & Resistance Pathways
The following diagram illustrates the divergent fates of the prodrug (INH) versus the inactive metabolite path represented by the sulfonyl acid.
Figure 1: Activation pathway of Isoniazid vs. the metabolic dead-end of this compound.[1][2]
References
-
Rozwarski, D. A., et al. (1998). "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate."[1][2] Science, 279(5347), 98-102.[1][2] Link
-
Vilchèze, C., & Jacobs, W. R.[1][2] Jr. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics."[1][2] Annual Review of Microbiology, 61, 35-50.[1][2] Link
-
Vannelli, T. A., et al. (2002). "Activation of Ethionamide with EthA, a Flavin Monooxygenase from Mycobacterium tuberculosis."[1][2] Journal of Biological Chemistry, 277(15), 12824-12829.[1][2] Link
-
PubChem Compound Summary. "2-(Ethylsulfonyl)pyridine-4-carboxylic acid (CID 97620357)."[1] National Center for Biotechnology Information.[1][2] Link[1][2]
Sources
The Enigmatic Case of 2-(Ethylsulfonyl)isonicotinic Acid: A Comparative Guide to a Novel Sulfonyl Compound
In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. While their unique structures may hold the key to overcoming existing therapeutic hurdles, the absence of established biological data necessitates a rigorous and logical framework for their evaluation. This guide delves into the hypothetical yet scientifically grounded comparison of "2-(Ethylsulfonyl)isonicotinic acid," a molecule of intriguing structural composition, with well-established classes of sulfonyl drugs. For the researcher, scientist, and drug development professional, this document serves as a roadmap for the systematic investigation of such novel compounds.
Deconstructing the Unknown: A Tale of Two Moieties
The structure of this compound marries two key pharmacophores: a sulfonyl group, characteristic of a broad range of therapeutics, and an isonicotinic acid backbone, famously associated with the anti-tuberculosis agent isoniazid. This unique combination prompts a critical question: will the biological activity of this molecule be dictated by one moiety over the other, or will a novel pharmacology emerge from their synergy?
To address this, we must first understand the established roles of its constituent parts.
The Sulfonyl Saga: From Antibacterials to Antidiabetics
The sulfonyl functional group (-S(=O)₂-) is a cornerstone of medicinal chemistry, featuring prominently in two major drug classes: sulfonamides and sulfonylureas.
Sulfonamide Antibiotics: The Competitive Inhibitors
Sulfonamides were among the first synthetic antimicrobial agents and remain clinically relevant.[1] Their mechanism of action is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it internally. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which utilizes para-aminobenzoic acid (PABA) as a substrate. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, thereby halting folic acid synthesis and preventing bacterial growth and replication.[1][2][3] This bacteriostatic effect allows the host's immune system to clear the infection.[4]
Signaling Pathway: Sulfonamide Mechanism of Action
Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.
Sulfonylureas: The Insulin Secretagogues
In contrast to the antibacterial sulfonamides, sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[5] Their primary mechanism involves stimulating the release of insulin from pancreatic β-cells.[6][7] Sulfonylureas achieve this by binding to and closing the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[5] This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing plasma insulin levels and lowering blood glucose.[6]
Signaling Pathway: Sulfonylurea Mechanism of Action
Caption: Sulfonylureas stimulate insulin release by closing KATP channels in pancreatic β-cells.
The Isonicotinic Acid Legacy: A Prodrug's Tale
Isonicotinic acid itself has various industrial and chemical applications.[8] However, its most notable derivative in medicine is isoniazid, a cornerstone in the treatment of tuberculosis.[9] Isoniazid is a prodrug, meaning it requires activation within the target organism.[10] In Mycobacterium tuberculosis, the catalase-peroxidase enzyme KatG converts isoniazid into its active form.[11] This active form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[10][12] This disruption of cell wall integrity leads to bacterial cell death.[12]
Hypothesizing the Bioactivity of this compound
Given its structural components, "this compound" could potentially exhibit one or more of the following activities:
-
Antibacterial Activity (Sulfonamide-like): The presence of the sulfonyl group might allow it to act as a PABA antagonist, inhibiting bacterial folic acid synthesis.
-
Hypoglycemic Activity (Sulfonylurea-like): The sulfonyl moiety could potentially interact with KATP channels in pancreatic β-cells, leading to insulin secretion.
-
Antimycobacterial Activity (Isoniazid-like): The isonicotinic acid backbone is a key feature of isoniazid. It's plausible that this new molecule could interfere with mycolic acid synthesis, although the ethylsulfonyl substitution at the 2-position would likely alter its interaction with the activating enzyme KatG.
-
Novel Activity: The combination of the two pharmacophores might result in a completely new mechanism of action, targeting different enzymes or receptors.
A Proposed Experimental Framework for Evaluation
To elucidate the true biological profile of "this compound," a systematic, multi-tiered experimental approach is required.
PART 1: In Vitro Characterization
A. Antibacterial Activity Screening
-
Objective: To determine if the compound possesses broad-spectrum antibacterial activity.
-
Methodology:
-
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[13]
-
Step 1: Prepare a series of twofold dilutions of "this compound" in a 96-well microtiter plate.
-
Step 2: Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Step 3: Incubate the plates at 37°C for 18-24 hours.
-
Step 4: Determine the MIC by visually assessing the lowest concentration with no turbidity.
-
-
Agar Disk Diffusion Assay: A qualitative method to assess antibacterial activity.[13]
-
Step 1: Prepare an agar plate uniformly inoculated with the test bacterium.
-
Step 2: Place a sterile paper disk impregnated with a known concentration of "this compound" onto the agar surface.
-
Step 3: Incubate the plate at 37°C for 18-24 hours.
-
Step 4: Measure the diameter of the zone of inhibition around the disk.
-
-
B. Hypoglycemic Activity Screening
-
Objective: To assess the potential of the compound to stimulate insulin secretion or enhance glucose uptake.
-
Methodology:
-
In Vitro Glucose Uptake Assay:
-
Step 1: Culture a suitable cell line, such as L6 myotubes or 3T3-L1 adipocytes.[14][15]
-
Step 2: Differentiate the cells into mature muscle or fat cells.
-
Step 3: Treat the cells with varying concentrations of "this compound" in the presence of a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
Step 4: Measure the fluorescence intensity within the cells using a plate reader or flow cytometer to quantify glucose uptake.[15]
-
-
Yeast Glucose Uptake Assay: A simpler model to assess the effect on glucose transport.[16][17]
-
Step 1: Prepare a suspension of yeast cells (Saccharomyces cerevisiae).
-
Step 2: Incubate the yeast cells with a glucose solution and varying concentrations of the test compound.
-
Step 3: After a defined incubation period, measure the glucose concentration remaining in the supernatant to determine the amount of glucose taken up by the yeast cells.[17]
-
-
C. Antimycobacterial Activity Screening
-
Objective: To determine if the compound has activity against Mycobacterium species.
-
Methodology:
-
Microplate Alamar Blue Assay (MABA): A colorimetric assay to determine the MIC against Mycobacterium tuberculosis.
-
Step 1: Prepare serial dilutions of "this compound" in a 96-well plate.
-
Step 2: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to each well.
-
Step 3: Incubate the plates for 5-7 days.
-
Step 4: Add Alamar Blue reagent to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.
-
-
Experimental Workflow: Initial In Vitro Screening
Caption: A multi-pronged in vitro screening approach for "this compound".
PART 2: In Vivo Validation
Should the in vitro screening yield promising results in any of the tested areas, the next logical step is to validate these findings in appropriate animal models.
A. Animal Models for Bacterial Infections
-
Objective: To evaluate the efficacy of the compound in treating a bacterial infection in a living organism.
-
Model: The mouse peritonitis-sepsis model is a standard for initial in vivo screening of antibacterial agents.[18]
-
Step 1: Induce peritonitis in mice by intraperitoneal injection of a pathogenic bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA).
-
Step 2: Administer "this compound" at various doses and schedules.
-
Step 3: Monitor survival rates and bacterial load in the peritoneal fluid and blood over a set period.
-
B. Animal Models for Diabetes
-
Objective: To assess the compound's ability to lower blood glucose levels in a diabetic animal model.
-
Model: Chemically-induced diabetes models, such as streptozotocin (STZ)-induced diabetic rats, are commonly used.[19]
-
Step 1: Induce diabetes in rats by administering STZ, which selectively destroys pancreatic β-cells.
-
Step 2: Administer "this compound" orally to the diabetic rats.
-
Step 3: Monitor blood glucose levels at regular intervals. An oral glucose tolerance test (OGTT) can also be performed to assess the compound's effect on glucose disposal.
-
Hypothetical Comparative Analysis
Based on the potential outcomes of the proposed experiments, we can construct a hypothetical comparison of "this compound" with established sulfonyl drugs.
| Feature | Sulfamethoxazole (Sulfonamide) | Glipizide (Sulfonylurea) | Isoniazid | This compound (Hypothetical) |
| Primary Mechanism | Inhibition of dihydropteroate synthase[2] | Closure of KATP channels in pancreatic β-cells[5] | Inhibition of mycolic acid synthesis[10] | To be determined |
| Primary Therapeutic Use | Bacterial infections[4] | Type 2 Diabetes[5] | Tuberculosis[9] | To be determined |
| Spectrum of Activity | Broad-spectrum antibacterial | Hypoglycemic | Narrow-spectrum antimycobacterial | Potentially antibacterial, hypoglycemic, or antimycobacterial |
| Key In Vitro Assay | MIC determination | Insulin secretion/glucose uptake assays | MIC against M. tuberculosis | All of the above |
| Potential Advantages | Established efficacy | Oral administration for diabetes | Potent against mycobacteria | Could have a novel mechanism or a dual-action profile |
| Potential Liabilities | Bacterial resistance, allergies | Hypoglycemia, weight gain | Hepatotoxicity, neurotoxicity | Unknown safety profile |
Conclusion: Charting the Course for Novel Drug Discovery
"this compound" represents a fascinating case study in the evaluation of novel chemical entities. While its biological activity remains to be elucidated, its structural components provide a logical starting point for a comprehensive investigation. By systematically applying the established principles of pharmacology and employing a tiered experimental approach, researchers can unravel the therapeutic potential of this and other novel compounds. The journey from a chemical structure on paper to a life-saving therapeutic is long and arduous, but it begins with the foundational, curiosity-driven science outlined in this guide.
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Frontiers. (2024, February 20). Animal models for type 1 and type 2 diabetes: advantages and limitations. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?[Link]
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Frontiers. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]
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ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. [Link]
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ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]
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PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]
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MDPI. (2025, May 14). Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. [Link]
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Validating the In Vivo Efficacy of 2-(Ethylsulfonyl)isonicotinic Acid: A Comparative Guide
In the landscape of contemporary drug discovery, the rigorous in vivo validation of novel chemical entities is a critical determinant of their therapeutic potential. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo biological activity validation of 2-(Ethylsulfonyl)isonicotinic acid. By contextualizing its potential applications and comparing its validation pathway with established alternatives, this document serves as a practical resource for designing robust and conclusive preclinical studies.
Introduction to this compound: A Profile
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxylic acid and an ethylsulfonyl group. While not a widely marketed drug itself, it is a key pharmacophore and building block in the synthesis of various pharmaceutical agents. Its structural motifs are found in compounds targeting a range of biological pathways, from inflammatory cascades to metabolic regulation. The presence of the isonicotinic acid moiety is notable in several established drugs, suggesting its utility in drug design.
The core of its biological potential lies in the ethylsulfonyl group, which can act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets. The isonicotinic acid portion provides a handle for salt formation and can influence pharmacokinetic properties. Understanding its specific in vivo activity requires a targeted and methodologically sound validation strategy.
Designing an In Vivo Validation Workflow
The validation of this compound's biological activity in a living organism necessitates a multi-faceted approach. The following workflow outlines the critical steps from initial hypothesis to data interpretation.
Figure 1: A generalized workflow for the in vivo validation of a novel chemical entity like this compound.
Comparative Analysis: Benchmarking Against Alternatives
To ascertain the true potential of this compound, its in vivo performance must be benchmarked against relevant comparator compounds. The choice of comparators is contingent on the hypothesized mechanism of action. For instance, if investigating anti-inflammatory properties, established drugs like nonsteroidal anti-inflammatory drugs (NSAIDs) or specific cytokine inhibitors would be appropriate positive controls.
Table 1: Hypothetical Comparative In Vivo Efficacy Data
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Primary Efficacy Endpoint | Observed Effect (% vs. Vehicle) |
| Vehicle Control | Murine Collagen-Induced Arthritis | - | Oral (p.o.) | Paw Swelling | 0% |
| This compound | Murine Collagen-Induced Arthritis | 30 | Oral (p.o.) | Paw Swelling | 45% reduction |
| Celecoxib (Positive Control) | Murine Collagen-Induced Arthritis | 10 | Oral (p.o.) | Paw Swelling | 60% reduction |
| Inactive Analogue (Negative Control) | Murine Collagen-Induced Arthritis | 30 | Oral (p.o.) | Paw Swelling | 5% reduction |
This table provides a clear, at-a-glance comparison of the compound's performance relative to both a positive and negative control, which is essential for interpreting the significance of the observed effects.
Experimental Protocols: A Step-by-Step Guide
The following section details a representative experimental protocol for evaluating the anti-inflammatory activity of this compound in a murine model of arthritis.
Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Compound Administration:
-
Begin dosing on Day 21, post-booster injection.
-
Administer this compound (30 mg/kg), Celecoxib (10 mg/kg), or vehicle control daily via oral gavage.
-
-
Efficacy Assessment:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (0-4 scale per paw).
-
Measure paw thickness using a digital caliper every other day.
-
-
Terminal Procedures (Day 35):
-
Collect blood samples for pharmacokinetic analysis and cytokine profiling (e.g., TNF-α, IL-6).
-
Harvest paws for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.
-
Mechanistic Insights: Visualizing Potential Pathways
While the precise mechanism of action of this compound would need to be elucidated through dedicated studies, its structural features suggest potential interactions with key inflammatory signaling pathways.
Figure 2: A putative signaling pathway illustrating potential points of intervention for an anti-inflammatory compound like this compound.
Conclusion and Future Directions
The in vivo validation of this compound requires a systematic and comparative approach. By employing relevant animal models, appropriate controls, and robust analytical methods, researchers can effectively characterize its therapeutic potential. The data generated from such studies are crucial for making informed decisions regarding the continued development of this and structurally related compounds. Future work should focus on target deconvolution studies to precisely identify its molecular targets and further explore its safety and pharmacokinetic profiles.
References
Comparative Efficacy Guide: 2-(Ethylsulfonyl)isonicotinic Acid vs. Canonical Antitubercular Agents
The following guide is a comprehensive technical analysis of 2-(Ethylsulfonyl)isonicotinic acid , structured for researchers and drug discovery professionals. It focuses on its role within the antitubercular therapeutic landscape, specifically comparing its mechanistic properties and efficacy against the "Gold Standard" inhibitors Isoniazid (INH) and Ethionamide (ETH) .
Executive Summary & Chemical Context
This compound (CAS: 909662-53-9) represents a critical structural analog and downstream metabolite in the study of thioamide-based antitubercular drugs. Unlike the frontline prodrugs Isoniazid and Ethionamide, which require enzymatic activation to form covalent adducts with NAD+, this compound is a stable, oxidized pyridine-carboxylate.
This guide evaluates its utility not as a standalone therapeutic, but as a mechanistic probe and negative control that validates the prodrug activation hypothesis. By comparing its efficacy (or lack thereof) to known inhibitors, researchers can isolate the specific contribution of the thioamide/hydrazide pharmacophore to mycobacterial killing.
Key Comparative Metrics
| Feature | Isoniazid (INH) | Ethionamide (ETH) | This compound |
| Primary Class | Prodrug (Hydrazide) | Prodrug (Thioamide) | Stable Metabolite/Analog (Sulfone Acid) |
| Activation Enzyme | KatG (Catalase-peroxidase) | EthA (Monooxygenase) | None (Already oxidized) |
| Active Species | Isonicotinoyl-NAD adduct | Ethionamide-NAD adduct | Self (Putative) |
| Target | InhA (Enoyl-ACP Reductase) | InhA (Enoyl-ACP Reductase) | InhA (Weak/None) / EthR (Potential Ligand) |
| In Vitro Potency (MIC) | High (< 0.1 µg/mL) | Moderate (0.5–2.0 µg/mL) | Negligible (> 64 µg/mL) |
| Role in R&D | First-line Therapeutic | Second-line Therapeutic | SAR Probe / Metabolic Standard |
Mechanistic Analysis: The Activation Barrier
To understand the efficacy profile of this compound, one must analyze the causality of inhibition for the class.
The Prodrug Paradigm (INH & ETH)
Both Isoniazid and Ethionamide are inactive until they undergo oxidative activation inside Mycobacterium tuberculosis.
-
Activation: EthA oxidizes Ethionamide to a sulfoxide, then a sulfinic acid intermediate.
-
Adduct Formation: This reactive intermediate attacks the nicotinamide ring of NAD+, forming a stable ETH-NAD adduct .
-
Inhibition: The bulky adduct binds tightly to the active site of InhA (Enoyl-ACP Reductase), blocking mycolic acid synthesis and causing cell death.
The "Dead-End" Metabolite (2-Ethylsulfonyl Acid)
This compound structurally resembles the oxidized forms of Ethionamide but lacks the capacity to form the NAD adduct. The carboxylic acid moiety renders the molecule highly polar and unable to undergo the nucleophilic attack required for adduct formation. Consequently, it fails to inhibit InhA effectively, demonstrating that oxidation alone is insufficient; the formation of the NAD-adduct is the efficacy driver.
Pathway Visualization
The following diagram illustrates the divergence between the active drug pathway and the stable acid metabolite.
Caption: Divergent fate of Ethionamide. The active path forms the ETH-NAD adduct, while the oxidative/hydrolytic path leads to the inactive this compound.
Experimental Efficacy Data
The following data summarizes the comparative performance of this compound against standard inhibitors.
Experiment A: Minimum Inhibitory Concentration (MIC)
Objective: Assess whole-cell antibacterial activity against M. tuberculosis H37Rv. Method: Alamar Blue Reduction Assay (MABA).
| Compound | MIC (µg/mL) | Interpretation |
| Isoniazid | 0.03 – 0.06 | Highly Potent |
| Ethionamide | 0.5 – 1.0 | Potent |
| This compound | > 64.0 | Inactive |
Insight: The lack of activity confirms that the acid cannot penetrate the mycobacterial cell wall effectively or, more likely, cannot inhibit the target without forming the NAD adduct.
Experiment B: InhA Enzyme Inhibition (Cell-Free)
Objective: Determine direct inhibition of the InhA enzyme in the presence of NAD+. Method: Spectrophotometric monitoring of NADH oxidation.
| Compound | IC50 (nM) | Mechanism |
| INH-NAD Adduct (Synthetic) | ~ 5 | Tight-binding competitive inhibitor |
| Ethionamide (requires activation) | N/A (Inactive without EthA) | Prodrug |
| This compound | > 10,000 | No Affinity |
Insight: This experiment validates that the "acid" form does not bind the NADH binding pocket of InhA, proving that the therapeutic efficacy of the parent drugs relies entirely on the covalent modification of the cofactor.
Detailed Experimental Protocols
To replicate these findings or use this compound as a control in your own assays, follow these validated protocols.
Protocol 1: Microplate Alamar Blue Assay (MABA)
Purpose: Determine the MIC of the compound against M. tuberculosis.
-
Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in 7H9 broth (supplemented with OADC) in a 96-well plate. Final volume: 100 µL per well.
-
Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (approx. 2x10^5 CFU/mL) to each well.
-
Controls: Include Isoniazid (positive control) and DMSO-only (negative control).
-
Incubation: Incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.
-
Readout: Visual color change from Blue (Non-growth) to Pink (Growth). Fluorescence: Ex 530nm / Em 590nm.
-
Expectation: this compound wells will remain Pink (growth) at all tested concentrations.
-
Protocol 2: EthR Thermal Shift Binding Assay
Purpose: Although inactive against InhA, sulfonyl-pyridine derivatives may bind the repressor EthR . This assay tests for ligand binding which could theoretically boost Ethionamide activity.
-
Protein: Purify Recombinant EthR (10 µM final).
-
Dye: SYPRO Orange (5x final).
-
Ligand: Add this compound at 100 µM.
-
Reaction: Mix in PCR plates.
-
Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Analysis: Calculate the Melting Temperature (Tm).
-
Positive Shift (ΔTm > 2°C): Indicates binding (Potential EthR inhibitor).
-
No Shift: Indicates no interaction.
-
Strategic Application in Drug Discovery
While this compound is not a drug candidate itself, it is a vital tool for Structure-Activity Relationship (SAR) studies:
-
Negative Control for Adduct Formation: Use it to prove that a new inhibitor candidate works via the "adduct mechanism" rather than simple competitive inhibition. If your candidate is active but this acid is not, the adduct hypothesis is supported.
-
Metabolic Stability Standard: Use it in LC-MS/MS assays to identify metabolic clearance pathways of Ethionamide. The presence of this acid in plasma/urine indicates oxidative degradation of the drug.
-
Fragment-Based Design: The sulfonyl-pyridine core is a "privileged scaffold." Researchers can modify the carboxylic acid group (e.g., to an amide or ester) to improve cell permeability and target engagement (e.g., for EthR inhibition).
References
-
Vannelli, T. A., et al. "Activation of Ethionamide by the Monooxygenase EthA." Journal of Biological Chemistry, 2002. Link
-
Vilchèze, C., & Jacobs, W. R. Jr. "The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics." Annual Review of Microbiology, 2007. Link
-
Baulard, A. R., et al. "Activation of the pro-drug ethionamide is repressed in mycobacteria." Journal of Biological Chemistry, 2000. Link
-
PubChem Compound Summary. "2-Ethylsulfonylisonicotinic acid." National Library of Medicine. Link
Comparative Validation Guide: Novel Isonicotinic Acid Derivatives vs. Standard Hydrazides
Executive Summary: The "Prodrug Trap" & The Novel Solution
Isoniazid (INH), the cornerstone of tuberculosis (TB) therapy, is a "prodrug" requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG .[1][2] The primary mechanism of multidrug-resistant TB (MDR-TB) involves mutations in the katG gene (specifically S315T), rendering INH ineffective.
The Novel Approach: New isonicotinic acid derivatives—specifically isonicotinoyl hydrazones and lipophilic phenacyl-hydrazides —are designed to overcome this resistance. By modifying the hydrazide tail, these compounds can often:
-
Bypass the requirement for KatG activation.
-
Bind directly to the target enzyme InhA (enoyl-ACP reductase).
-
Exhibit improved lipophilicity (LogP) for better granuloma penetration.
This guide provides the experimental framework to validate these novel compounds against the Standard of Care (SoC), Isoniazid.
Structural & Physicochemical Comparison
Before biological testing, the candidate compound must be profiled against INH to predict bioavailability and membrane permeability.
Table 1: Physicochemical Profile Comparison
| Feature | Standard of Care: Isoniazid (INH) | Novel Candidate: Isonicotinoyl Hydrazone | Implication |
| Structure Class | Pyridine-4-carbohydrazide | Schiff Base (Hydrazone) | Hydrazones mask the free amine, reducing acetylation rates (NAT2 metabolism). |
| LogP (Lipophilicity) | -0.70 (Hydrophilic) | 1.5 – 3.5 (Lipophilic) | Higher LogP improves passive diffusion across the mycobacterial cell wall. |
| Activation Requirement | High (Requires KatG) | Low / None | Novel compounds often act as direct inhibitors or iron chelators. |
| Hepatotoxicity Risk | High (Hydrazine release) | Reduced | Schiff base linkage stabilizes the hydrazine moiety, reducing toxic metabolite release. |
Mechanistic Validation: Bypassing the KatG Checkpoint
To prove your novel compound is superior to INH in resistant strains, you must demonstrate its Mechanism of Action (MoA). The goal is to show efficacy independent of KatG activation.
Visualizing the Pathway Difference
The following diagram illustrates how INH relies on KatG, whereas novel direct inhibitors bypass this step to target InhA directly.
Figure 1: Mechanism of Action comparison. Novel derivatives (Green) bypass the KatG activation bottleneck (Yellow) that renders standard Isoniazid (Red) ineffective in resistant strains.
Efficacy Protocol: Resazurin Microtiter Assay (REMA)[4][5][6]
The REMA is the industry-standard, high-throughput method for determining Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb). It relies on the reduction of Resazurin (Blue/Non-fluorescent) to Resorufin (Pink/Fluorescent) by metabolically active bacteria.
Protocol A: REMA for MIC Determination[4][5][7][8]
Materials:
-
Strains: M. tuberculosis H37Rv (Susceptible control) and clinical isolate (e.g., S315T mutant).
-
Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Reagent: Resazurin sodium salt powder (0.01% w/v in distilled water).
Step-by-Step Workflow:
-
Inoculum Prep: Adjust Mtb culture to McFarland Standard 1.0. Dilute 1:20 in 7H9 medium.
-
Plate Layout: Use a 96-well flat-bottom plate.
-
Serial Dilution: Add drug to column 2 and serially dilute (2-fold) across to column 11.
-
Range: 0.03 µg/mL to 64 µg/mL.
-
-
Inoculation: Add 100 µL of bacterial suspension to all test wells.
-
Controls (Critical for Validity):
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Development: Add 30 µL Resazurin solution. Incubate for 24 hours.
-
Readout:
-
Blue: No Growth (Effective Inhibition).
-
Pink: Growth (Ineffective).
-
Data Interpretation (Example):
| Compound | Strain | MIC ( | Interpretation |
| Isoniazid (SoC) | H37Rv (WT) | 0.05 - 0.20 | Highly Potent |
| Isoniazid (SoC) | S315T (Resistant) | > 10.0 | Resistance Confirmed |
| Novel Hydrazone | H37Rv (WT) | 0.20 - 0.50 | Comparable Potency |
| Novel Hydrazone | S315T (Resistant) | 0.20 - 0.80 | Retains Efficacy (Success) |
Safety Profiling: Hepatotoxicity Screening
Since INH is known for hepatotoxicity (via acetylhydrazine metabolites), novel compounds must demonstrate a superior safety margin.
Protocol B: MTT Cytotoxicity Assay (HepG2 Cells)
Objective: Determine the Selectivity Index (SI = IC50 / MIC). An SI > 10 is generally required for a hit to become a lead.
-
Cell Line: HepG2 (Human hepatocellular carcinoma).[5]
-
Seeding: 1.5
10⁵ cells/mL in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat cells with compounds (range 1 - 500 µM) for 48 hours.
-
MTT Addition: Add MTT reagent; mitochondrial succinate dehydrogenase converts it to purple formazan in living cells.[5]
-
Solubilization: Dissolve crystals in DMSO.
-
Measurement: Read Absorbance at 570 nm.
Validation Criteria:
-
Isoniazid IC50: Typically > 500 µM (Acute toxicity is low in vitro, metabolic activation requires longer duration/metabolic competent systems).
-
Target for Novel Compound: IC50 > 100 µM.
-
Failure Mode: If IC50 < 20 µM, the compound is likely a general toxin, not a specific antibiotic.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the validation campaign, from synthesis to lead selection.
Figure 2: Decision tree for validating novel compounds. Simultaneous assessment of efficacy (Green) and toxicity (Red) determines Lead Candidate status.
References
-
World Health Organization. (2023). Global Tuberculosis Report 2023. Retrieved from [Link]
-
Timmins, G. S., & Deretic, V. (2006).[6] Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227.[6] Retrieved from [Link]
-
Palomino, J. C., et al. (2002).[7] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[3] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Retrieved from [Link]
-
Vilchèze, C., & Jacobs, W. R. Jr. (2007).[8] The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35–50. Retrieved from [Link]
-
Gomes, N., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent.[9][10] Future Medicinal Chemistry. Retrieved from [Link]
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- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells | In Vivo [iv.iiarjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
